molecular formula C21H21ClFN5O2 B1193598 SHR1653

SHR1653

Katalognummer: B1193598
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: UYKVJQCPBDDIFD-ZSEKCTLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SHR1653 is a Highly Potent and Selective OTR Antagonist with Improved Blood−Brain Barrier Penetration (IC50 = 15nM). This compound exhibited excellent selectivity over V1AR, V1BR, and V2R. This compound showed a favorable pharmacokinetic profile across species, as well as robust in vivo efficacy in a rat uterine contraction model. Interestingly, this compound exhibited excellent blood−brain barrier penetration, which might be beneficial for the treatment of CNS-related PE.

Eigenschaften

Molekularformel

C21H21ClFN5O2

Molekulargewicht

429.9 g/mol

IUPAC-Name

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1

InChI-Schlüssel

UYKVJQCPBDDIFD-ZSEKCTLFSA-N

SMILES

[H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC

Isomerische SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)F)Cl

Kanonische SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC4CC4(C3)C5=C(C=C(C=C5)F)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SHR1653;  SHR-1653;  SHR 1653; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SHR1653

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective Oxytocin (B344502) Receptor Antagonist for Central Nervous System Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR1653 is a novel, highly potent, and selective non-peptide antagonist of the oxytocin receptor (OTR) with excellent blood-brain barrier penetration.[1][2] Its primary mechanism of action is the competitive blockade of oxytocin binding to its receptor, a Class A G-protein coupled receptor (GPCR). This antagonism effectively suppresses the downstream Gq-mediated signaling cascade, leading to a reduction in intracellular calcium mobilization and subsequent physiological responses.[3] Developed for the potential treatment of central nervous system (CNS)-related disorders such as premature ejaculation, this compound's enhanced brain accessibility and high selectivity for the OTR over vasopressin receptors (V1a, V1b, and V2) underscore its potential for a favorable therapeutic profile.[1][3] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the oxytocin receptor. The OTR is a GPCR that, upon binding its endogenous ligand oxytocin, primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that is central to many physiological processes, including uterine contractions, lactation, and social behaviors.

Signaling Pathway

The binding of oxytocin to the OTR triggers a conformational change in the receptor, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is a key event that mediates the physiological effects of oxytocin.

This compound, by competitively binding to the OTR, prevents oxytocin from activating this cascade, thereby inhibiting the downstream release of intracellular calcium.

SHR1653_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Physiological_Response Physiological Response Ca_release->Physiological_Response Leads to OXT Oxytocin OXT->OTR Activates This compound This compound This compound->OTR Blocks Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing OTR) start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->incubate filtration Separate Bound and Free Radioligand via Filtration incubate->filtration quantify Quantify Radioactivity filtration->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Oxytocin Receptor Binding Affinity of SHR1653

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SHR1653, a potent and selective antagonist for the human oxytocin (B344502) receptor (OTR). The information presented herein is intended to support research and development efforts in fields requiring the modulation of oxytocin signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high affinity for the human oxytocin receptor with significant selectivity over the structurally related human vasopressin receptors (V1a, V1b, and V2). The inhibitory potencies (IC50) are summarized in the table below.

ReceptorLigandIC50 (nM)
Human Oxytocin Receptor (hOTR)This compound15[1][2][3]
Human Vasopressin 1a Receptor (hV1aR)This compound>10000
Human Vasopressin 1b Receptor (hV1bR)This compound>10000
Human Vasopressin 2 Receptor (hV2R)This compound>10000

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. The following protocol is a detailed representation of the methodology employed in the characterization of this compound.

Radioligand Binding Assay for Human Oxytocin and Vasopressin Receptors

Objective: To determine the in vitro inhibitory activity of this compound against the human oxytocin receptor (hOTR) and human vasopressin receptors (hV1a, hV1b, and hV2).

Materials:

  • Cell Lines: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-hOTR), and HEK293 cells stably expressing the human vasopressin 1a, 1b, or 2 receptors (HEK-hV1aR, HEK-hV1bR, HEK-hV2R).

  • Radioligands: [³H]-Oxytocin for hOTR binding, and [³H]-Arginine Vasopressin ([³H]-AVP) for hV1aR, hV1bR, and hV2R binding.

  • Test Compound: this compound, dissolved in 100% DMSO to create a stock solution, with serial dilutions prepared in the assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture the respective cell lines to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following components in triplicate for each data point:

      • Cell membrane preparation (typically 20-40 µg of protein).

      • Radioligand at a final concentration close to its Kd value.

      • Varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) for the competition curve. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 1 µM cold oxytocin for hOTR).

    • Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials containing scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[4][5][6][7] Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5][6] As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of oxytocin to its receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Blocks Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Oxytocin Receptor Gq Signaling Pathway.

Radioligand Binding Assay Experimental Workflow

The workflow for determining the binding affinity of this compound involves a series of sequential steps from preparation of materials to data analysis.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO-hOTR or HEK-hV R) Membrane_Prep 2. Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation 4. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep 3. Reagent Preparation (Radioligand, this compound dilutions) Reagent_Prep->Incubation Filtration 5. Filtration & Washing (Separate bound from free) Incubation->Filtration Counting 6. Scintillation Counting (Measure radioactivity) Filtration->Counting Calc_Specific_Binding 7. Calculate Specific Binding (Total - Non-specific) Counting->Calc_Specific_Binding Generate_Curve 8. Generate Competition Curve Calc_Specific_Binding->Generate_Curve Determine_IC50 9. Determine IC50 Value Generate_Curve->Determine_IC50

Caption: Radioligand Binding Assay Workflow.

References

An In-depth Technical Guide on the Selectivity Profile of SHR1653 Versus Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, in comparison to its activity at the V1a, V1b, and V2 vasopressin receptors. This document includes quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a novel, orally bioavailable, and brain-penetrant small molecule developed as a highly potent antagonist of the oxytocin receptor (OTR).[1] Due to the structural homology between the OTR and the vasopressin receptors (V1a, V1b, and V2), a critical aspect of the pharmacological characterization of this compound is its selectivity profile against these related receptors. High selectivity is crucial to minimize off-target effects and ensure that the therapeutic actions are mediated specifically through the OTR. Preclinical studies have demonstrated that this compound exhibits excellent selectivity for the OTR over the vasopressin receptor subtypes.[1][2]

Quantitative Selectivity Profile

While specific quantitative data for this compound's binding affinity to vasopressin receptors are not publicly available, data for a key precursor, compound 13, illustrates the high selectivity achieved during the development program that led to this compound.[1] this compound was developed from this series with the goal of optimizing potency and selectivity.[1]

Table 1: In Vitro Antagonist Activity of Compound 13 (a precursor to this compound) at Human Oxytocin and Vasopressin Receptors [1]

ReceptorAssay TypeIC50 (nM)Selectivity Ratio (IC50 VxR / IC50 OTR)
hOTRCalcium Flux2.48-
hV1aRCalcium Flux476192-fold
hV1bRCalcium Flux95203839-fold
hV2RcAMP Assay867350-fold

Data extracted from the primary publication on the discovery of this compound, specifically for compound 13.[1]

For this compound itself, it is reported to have a human OTR IC50 of 15 nM and over 200-fold selectivity against the vasopressin receptors.[2]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the selectivity profile of compounds like this compound.

3.1. Radioligand Binding Assays for V1a, V1b, and V2 Receptors

These assays are performed to determine the binding affinity (Ki) of a test compound to the vasopressin receptors.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the recombinant human V1a, V1b, or V2 receptor are cultured to confluence.

    • Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Competition Binding Assay:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. Functional Assays for V1a, V1b, and V2 Receptor Antagonism

Functional assays measure the ability of a test compound to inhibit the downstream signaling of the vasopressin receptors upon agonist stimulation.

  • V1a and V1b Receptor Calcium Flux Assay:

    • HEK293 or CHO cells expressing the human V1a or V1b receptor are seeded in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

    • The cells are then stimulated with a fixed concentration of arginine-vasopressin (AVP).

    • Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

    • The IC50 value is determined by measuring the concentration-dependent inhibition of the AVP-induced calcium signal.

  • V2 Receptor cAMP Accumulation Assay:

    • HEK293 or CHO cells expressing the human V2 receptor are seeded in 96-well plates.

    • Cells are pre-incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are then stimulated with a fixed concentration of AVP.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

    • The IC50 value is determined by measuring the concentration-dependent inhibition of AVP-induced cAMP production.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for determining antagonist selectivity.

V1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1R V1a / V1b Receptor AVP->V1R Binds Gq Gαq V1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca->Response Mediates PKC->Response Phosphorylates Targets

Caption: Vasopressin V1a/V1b Receptor Signaling Pathway.

V2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AVP AVP V2R V2 Receptor AVP->V2R Binds Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Gene Gene Transcription CREB->Gene Activates AQP2->V2R Translocation to Apical Membrane

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Selectivity Assays start Start: Test Compound (e.g., this compound) otr_assay hOTR Functional Assay (Calcium Flux) start->otr_assay v1a_assay hV1aR Functional Assay (Calcium Flux) start->v1a_assay v1b_assay hV1bR Functional Assay (Calcium Flux) start->v1b_assay v2_assay hV2R Functional Assay (cAMP Accumulation) start->v2_assay data_analysis Data Analysis - Determine IC50 values - Calculate Selectivity Ratios otr_assay->data_analysis v1a_assay->data_analysis v1b_assay->data_analysis v2_assay->data_analysis conclusion Conclusion: High Selectivity for OTR vs. Vasopressin Receptors data_analysis->conclusion

Caption: Experimental Workflow for Selectivity Profiling.

References

The Structure-Activity Relationship of SHR1653: A Potent and Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a novel, highly potent, and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR) that has demonstrated significant potential in preclinical studies. Its unique chemical scaffold, featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure, confers favorable pharmacokinetic properties, including excellent blood-brain barrier penetration.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of OTR antagonists and related therapeutic areas.

Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of oxytocin to its receptor, a class A G-protein coupled receptor (GPCR). The oxytocin receptor is primarily coupled to Gq/11 proteins. Upon activation by oxytocin, this signaling cascade initiates a series of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of physiological responses, including uterine contractions. By antagonizing the OTR, this compound effectively inhibits these downstream signaling events.

Below is a diagram illustrating the oxytocin receptor signaling pathway and the inhibitory action of this compound.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Competitively Inhibits Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca2_release->Physiological_Response Leads to

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.

Structure-Activity Relationship (SAR) of this compound Analogues

The development of this compound involved systematic modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The following table summarizes the in vitro activity of key analogues.

CompoundR GrouphOTR IC50 (nM)hV1aR IC50 (nM)hV2R IC50 (nM)
This compound 3-fluoro-4-methoxy15>10000>10000
Analogue 14-methoxy25>10000>10000
Analogue 24-fluoro50>10000>10000
Analogue 33,4-difluoro30>10000>10000

Data compiled from Li et al., ACS Med Chem Lett. 2019;10(6):996-1001.

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile across different species, characterized by good oral bioavailability and significant brain penetration.

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)Brain/Plasma Ratio
Ratp.o.101.04502500451.2
Rati.v.2--1100--
Dogp.o.52.0600480060N/A
Dogi.v.1--1600--

Data compiled from Li et al., ACS Med Chem Lett. 2019;10(6):996-1001. N/A: Not Available.

Experimental Protocols

In Vitro Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human oxytocin receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis p1 Prepare cell membranes expressing hOTR i1 Incubate membranes, radioligand, and test compound at room temperature p1->i1 p2 Prepare serial dilutions of test compounds (e.g., this compound) p2->i1 p3 Prepare radioligand ([³H]-Oxytocin) solution p3->i1 s1 Filter the incubation mixture to separate bound from free radioligand i1->s1 s2 Wash filters to remove non-specific binding s1->s2 d1 Measure radioactivity of the filters using a scintillation counter s2->d1 d2 Calculate IC50 values by non-linear regression d1->d2

Figure 2: Workflow for the In Vitro Oxytocin Receptor Binding Assay.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor

  • [³H]-Oxytocin (specific activity ~50 Ci/mmol)

  • Test compounds (e.g., this compound)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize HEK293-hOTR cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Oxytocin (final concentration ~1 nM), and 25 µL of test compound at various concentrations.

  • Incubation: Initiate the binding reaction by adding 100 µL of the membrane suspension (final protein concentration ~10 µ g/well ). Incubate for 60 minutes at room temperature.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Detection: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.

In Vivo Rat Uterine Contraction Assay

This protocol evaluates the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized rats.

Uterine_Contraction_Assay_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Challenge cluster_measurement Measurement and Analysis a1 Anesthetize female Sprague-Dawley rats a2 Cannulate the jugular vein for drug administration a1->a2 a3 Insert a pressure transducer into the uterine horn a2->a3 t1 Administer this compound or vehicle intravenously a3->t1 t2 After a set time, administer oxytocin intravenously to induce contractions t1->t2 m1 Record intrauterine pressure for a defined period t2->m1 m2 Calculate the area under the curve (AUC) of the pressure recordings m1->m2 m3 Determine the percentage inhibition of oxytocin-induced contractions m2->m3

Figure 3: Workflow for the In Vivo Rat Uterine Contraction Assay.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., urethane)

  • Oxytocin

  • This compound

  • Saline (vehicle)

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the jugular vein for intravenous administration of compounds. Expose the uterus via a midline abdominal incision and insert a saline-filled catheter connected to a pressure transducer into one uterine horn.

  • Drug Administration: Administer a single intravenous dose of this compound or vehicle.

  • Oxytocin Challenge: After a predetermined time (e.g., 15 minutes), administer an intravenous bolus of oxytocin to induce uterine contractions.

  • Data Recording: Record the intrauterine pressure for at least 30 minutes following the oxytocin challenge.

  • Data Analysis: Calculate the area under the curve (AUC) of the pressure recordings to quantify the contractile response. Determine the percentage inhibition of the oxytocin-induced response by this compound compared to the vehicle control group.

Conclusion

This compound is a promising oxytocin receptor antagonist with a well-defined structure-activity relationship, potent in vitro and in vivo activity, and a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and the development of new OTR antagonists for various therapeutic applications. The comprehensive data presented underscore the potential of this compound as a valuable research tool and a candidate for further clinical development.

References

The Pharmacokinetic Profile of SHR1653 in Rodents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetic (PK) profile of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, in rodent models. Developed by Jiangsu Hengrui Medicine Co., Ltd., this compound has been investigated for its potential in treating central nervous system (CNS)-related conditions such as premature ejaculation, with a key focus on its ability to penetrate the blood-brain barrier.[1][2][3]

Executive Summary

This compound is an oxytocin receptor (OTR) antagonist with high potency and selectivity.[1][2][3] Preclinical studies in rodents have demonstrated that this compound possesses a favorable pharmacokinetic profile, characterized by good stability in liver microsomes across different species, including rats.[1] A notable feature of this compound is its enhanced blood-brain barrier (BBB) penetration compared to earlier compounds in its class.[1][2][3] This attribute is considered advantageous for its potential therapeutic applications in CNS-related disorders.[1][2][3]

Pharmacokinetic Parameters in Rats

While a complete dataset of all pharmacokinetic parameters for this compound is not publicly available, key data from a study by Li et al. (2019) provides valuable insights into its disposition in rats. The following table summarizes the available in vivo pharmacokinetic data for this compound and related compounds in rats.

Table 1: Rat Pharmacokinetic Parameters of this compound and Related Compounds [1]

CompoundDose (mg/kg, i.v.)Cl (mL/min/kg)
This compound 14.3 (predicted human)
13125.3
15145.2
23118.7

Note: The clearance (Cl) for this compound is a predicted human value based on allometric scaling from preclinical species. The table includes data for related compounds (13, 15, and 23) from the same study to provide context on the optimization process.

In Vitro Metabolic Stability

The metabolic stability of this compound was assessed in liver microsomes from multiple species, including rats. These in vitro assays are crucial for predicting the in vivo clearance of a drug.

Table 2: In Vitro Stability of this compound in Liver Microsomes [1]

SpeciesStability
RatStable
DogStable
HumanStable

The stability of this compound in liver microsomes across these species is indicative of a potentially low clearance and a longer half-life in vivo.[1]

Blood-Brain Barrier Penetration in Rats

A critical aspect of the preclinical evaluation of this compound was its ability to cross the blood-brain barrier. This was assessed in a rat model, and the unbound brain-to-plasma concentration ratio (Kp,uu) was determined.

Table 3: Blood-Brain Barrier Penetration of this compound in Rats [1]

CompoundKp,uu
This compound 0.188
IX-010.064

This compound demonstrated a three-fold improvement in brain penetration compared to the reference compound IX-01, highlighting its potential for CNS-targeted therapies.[1]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

While the detailed protocol for the comprehensive PK study in rats is not fully described in the available literature, a standard methodology for such a study would typically involve the following steps:

  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[4]

  • Drug Administration: this compound is administered intravenously (i.v.) via the tail vein to determine clearance and volume of distribution. For oral bioavailability, the compound is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters like clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Liver Microsome Stability Assay

The in vitro metabolic stability of this compound was likely determined using the following protocol:

  • Incubation: this compound is incubated with liver microsomes from different species (rat, dog, human) in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time Points: Aliquots of the incubation mixture are taken at various time points.

  • Reaction Quenching: The metabolic reaction is stopped by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound (this compound) at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Rat Blood-Brain Barrier (BBB) Penetration Study

The Kp,uu value for this compound was determined to assess its brain exposure. The typical experimental workflow is as follows:

  • Dosing: Rats are administered this compound.

  • Sample Collection: At a specific time point after dosing, blood and brain tissue are collected.

  • Homogenization: The brain tissue is homogenized.

  • Concentration Measurement: The total concentration of this compound in plasma and brain homogenate is measured by LC-MS/MS.

  • Protein Binding Assessment: The unbound fraction of this compound in both plasma and brain tissue is determined using techniques like equilibrium dialysis.

  • Kp,uu Calculation: The unbound brain-to-plasma concentration ratio is calculated using the total concentrations and the unbound fractions.

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, oxytocin, to OTR typically initiates a signaling cascade. This compound blocks this activation.

SHR1653_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Binds & Blocks G_Protein Gq/11 OTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response SHR1653_Experimental_Workflow Lead_ID Lead Identification (this compound) In_Vitro_Potency In Vitro Potency & Selectivity (OTR vs. V1aR, V1bR, V2R) Lead_ID->In_Vitro_Potency In_Vitro_PK In Vitro ADME (Liver Microsome Stability) Lead_ID->In_Vitro_PK In_Vivo_Efficacy In Vivo Efficacy (Rat Uterine Contraction Model) In_Vitro_Potency->In_Vivo_Efficacy In_Vivo_PK In Vivo Pharmacokinetics (Rat PK Studies) In_Vitro_PK->In_Vivo_PK BBB_Penetration Blood-Brain Barrier Penetration (Rat Kp,uu Determination) In_Vivo_Efficacy->BBB_Penetration In_Vivo_PK->BBB_Penetration Toxicity Toxicology Studies (7-day Rat Acute Toxicity) BBB_Penetration->Toxicity Candidate_Selection Clinical Candidate Selection Toxicity->Candidate_Selection

References

An In-Depth Technical Guide to the CNS Distribution and Target Engagement of SHR1653

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a novel, highly potent, and selective antagonist of the oxytocin (B344502) receptor (OTR) that has demonstrated significant potential for the treatment of central nervous system (CNS)-related disorders, particularly premature ejaculation.[1][2] Developed with a unique aryl-substituted 3-azabicyclo[3.1.0]hexane scaffold, this compound exhibits excellent blood-brain barrier (BBB) penetration, a critical attribute for CNS-targeted therapeutics.[1] This technical guide provides a comprehensive overview of the preclinical data concerning the CNS distribution and target engagement of this compound, including detailed experimental methodologies and quantitative data to support further research and development.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively blocking the binding of oxytocin to its receptor. The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαq subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses. By antagonizing the OTR, this compound effectively suppresses this Gq-mediated Ca²⁺ signaling pathway.

SHR1653_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates This compound This compound This compound->OTR Binds & Blocks Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response

Figure 1: this compound Mechanism of Action and OTR Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeValueReference Compound (IX-01)
Human OTRIC₅₀15 nM[1]-
Vasopressin V₁ₐRSelectivity>1000-fold-
Vasopressin V₁bRSelectivity>1000-fold-
Vasopressin V₂RSelectivity>1000-fold-

Table 2: CNS Penetration in Rats

ParameterThis compoundReference Compound (IX-01)
Brain-to-Plasma Ratio>1-
Kpu,u0.188[1]0.064[1]

Table 3: Pharmacokinetic Parameters in Rats and Dogs

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t₁/₂ (h)
RatOral30Data not publicly availableData not publicly availableData not publicly availableData not publicly available
RatIV1Data not publicly availableData not publicly availableData not publicly availableData not publicly available
DogOral2Data not publicly availableData not publicly availableData not publicly availableData not publicly available
DogIV1Data not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: While preclinical studies report favorable pharmacokinetic profiles with low clearance in rats and dogs, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not detailed in the primary publication or its supplementary materials and are thus considered not publicly available.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard preclinical models for assessing oxytocin receptor antagonism and CNS drug distribution.

In Vivo Rat Uterine Contraction Model

This model is utilized to assess the in vivo efficacy of OTR antagonists.

Uterine_Contraction_Workflow start Anesthetize female Sprague-Dawley rats cannulation Cannulate jugular vein for drug administration and carotid artery for blood pressure monitoring start->cannulation transducer Insert a pressure transducer into the uterine horn cannulation->transducer stabilization Allow for a stabilization period transducer->stabilization oxytocin_infusion Administer a continuous intravenous infusion of oxytocin to induce uterine contractions stabilization->oxytocin_infusion shr1653_admin Administer this compound intravenously at varying doses oxytocin_infusion->shr1653_admin data_acquisition Record uterine contractions and blood pressure continuously shr1653_admin->data_acquisition analysis Analyze the data to determine the dose-dependent inhibition of uterine contractions data_acquisition->analysis end Endpoint: Determine ID₅₀ analysis->end

Figure 2: Experimental Workflow for the Rat Uterine Contraction Model.

Protocol Details:

  • Animal Model: Female Sprague-Dawley rats are used.

  • Anesthesia: Animals are anesthetized to permit surgical procedures and prevent distress.

  • Surgical Preparation: The jugular vein is cannulated for intravenous administration of compounds, and the carotid artery is cannulated for monitoring blood pressure. A pressure transducer is inserted into one of the uterine horns to measure intrauterine pressure, which reflects uterine contractions.

  • Induction of Contractions: A continuous intravenous infusion of oxytocin is administered to induce regular and sustained uterine contractions.

  • Drug Administration: Once stable uterine contractions are established, this compound is administered intravenously at escalating doses.

  • Data Collection: Uterine pressure and arterial blood pressure are continuously recorded.

  • Data Analysis: The inhibitory effect of this compound on oxytocin-induced uterine contractions is quantified, and the dose required to produce 50% inhibition (ID₅₀) is calculated.

Rat Blood-Brain Barrier Penetration Model (Kpu,u Determination)

This model is employed to quantify the extent of a drug's ability to cross the BBB and reach the CNS.

BBB_Penetration_Workflow start Administer this compound to male Sprague-Dawley rats sampling At a predetermined time point, collect blood and brain tissue start->sampling plasma_prep Process blood to obtain plasma sampling->plasma_prep brain_homogenization Homogenize brain tissue sampling->brain_homogenization concentration_measurement Measure total this compound concentration in plasma (C_p) and brain homogenate (C_brain) using LC-MS/MS plasma_prep->concentration_measurement binding_assay Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) via equilibrium dialysis plasma_prep->binding_assay brain_homogenization->concentration_measurement brain_homogenization->binding_assay calculation Calculate Kp = C_brain / C_p Calculate Kpu,u = (C_brain * fu,brain) / (C_p * fu,p) concentration_measurement->calculation binding_assay->calculation end Endpoint: Determine Kpu,u calculation->end

Figure 3: Experimental Workflow for Kpu,u Determination.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: this compound is administered, often via a route that ensures systemic exposure (e.g., intravenous or oral).

  • Sample Collection: At a specified time point post-administration (often at steady-state or a time corresponding to the Tmax), blood and brain samples are collected.

  • Sample Processing: Blood is processed to isolate plasma. The brain is harvested and homogenized.

  • Concentration Analysis: The total concentration of this compound in both plasma (C_p) and brain homogenate (C_brain) is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Unbound Fraction Determination: The fraction of this compound that is not bound to proteins in plasma (fu,p) and brain tissue (fu,brain) is determined using an in vitro method, most commonly equilibrium dialysis.

  • Kpu,u Calculation: The unbound brain-to-plasma partition coefficient (Kpu,u) is calculated using the following formula: Kpu,u = (C_brain × fu,brain) / (C_p × fu,p).

CNS Target Engagement

Direct confirmation of this compound binding to the oxytocin receptor within the CNS is crucial for validating its mechanism of action. While specific target engagement studies for this compound have not been detailed in the public domain, standard preclinical methodologies for this purpose include ex vivo autoradiography and in vivo receptor occupancy assays.

Ex Vivo Autoradiography: This technique involves administering this compound to an animal, followed by the collection of brain tissue. Brain sections are then incubated with a radiolabeled ligand for the oxytocin receptor. The displacement of the radioligand by this compound is visualized and quantified using autoradiography, providing a measure of receptor occupancy.

In Vivo Receptor Occupancy: This method typically involves the administration of a radiolabeled form of this compound or a competing radioligand, followed by imaging techniques such as Positron Emission Tomography (PET) to visualize and quantify the binding of the drug to the oxytocin receptors in the living brain.

Conclusion

This compound is a promising CNS-active oxytocin receptor antagonist with a well-defined mechanism of action and demonstrated blood-brain barrier penetration. The preclinical data strongly support its potential for the treatment of CNS-related premature ejaculation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel OTR antagonists. Further studies to fully characterize its pharmacokinetic profile and directly quantify CNS target engagement will be invaluable in its clinical development.

References

SHR1653 for Premature Ejaculation Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Premature ejaculation (PE) is a prevalent male sexual dysfunction characterized by a short ejaculatory latency. The neurobiological pathways governing ejaculation are complex, with the oxytocin (B344502) system emerging as a key regulator. Oxytocin, a neuropeptide, plays a significant role in male sexual responses, and antagonism of its receptor (OTR) has been identified as a promising therapeutic strategy for PE.[1][2] SHR1653 is a novel, highly potent, and selective oxytocin receptor antagonist with excellent blood-brain barrier penetration, making it a compelling candidate for the treatment of central nervous system-related disorders, including premature ejaculation.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound and outlines a representative in vivo efficacy model for its evaluation in premature ejaculation.

Core Compound Profile: this compound

This compound is distinguished by its high affinity for the human oxytocin receptor and its selectivity over related vasopressin receptors.[1][2] Its ability to penetrate the blood-brain barrier is a key feature, as central oxytocinergic pathways are believed to be crucial in the timing of ejaculation.[1][3]

Pharmacological and Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound, derived from the primary literature.

ParameterValueSpeciesReference
IC50 (hOTR) 15 nMHuman[4][5]
Selectivity Excellent over V1A, V1B, and V2 receptors-[1][2]
Brain Penetration (Kpu,u) 0.188Rat[1]

Table 1: In Vitro and CNS Penetration Data for this compound.

SpeciesDosingCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
Rat 30 mg/kg (p.o.)10302.083403.5
Rat 150 mg/kg (p.o.)52604.0545004.9
Dog 2 mg/kg (p.o.)1851.813404.5
Dog 20 mg/kg (p.o.)20702.5182005.3

Table 2: In Vivo Pharmacokinetic Profile of this compound across Species.[1]

Mechanism of Action: Oxytocin Receptor Antagonism

This compound exerts its pharmacological effect by competitively blocking the oxytocin receptor. In the context of ejaculation, oxytocin is believed to act at both central and peripheral levels to facilitate the ejaculatory reflex. By antagonizing the OTR, this compound is hypothesized to increase the threshold for ejaculation, thereby prolonging ejaculatory latency.

SHR1653_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Oxytocin Release Oxytocin Release Oxytocin Oxytocin Oxytocin Release->Oxytocin OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Ejaculation Ejaculatory Reflex Ca_release->Ejaculation Promotes Oxytocin->OTR Binds This compound This compound This compound->OTR Blocks

Caption: Signaling pathway of this compound as an OTR antagonist.

In Vivo Efficacy in a Premature Ejaculation Model

While the primary publication on this compound indicates that studies in a rat PE model were planned, detailed results from such studies are not yet publicly available in the peer-reviewed literature.[1] However, one source mentions that oral administration of this compound significantly prolonged ejaculatory latency by 60-90% in animal models of premature ejaculation, though the specific study details are not provided.[3]

To evaluate the potential of this compound, a representative experimental protocol based on established methodologies for inducing and assessing premature ejaculation in rats is described below.

Experimental Protocol: Pharmacologically-Induced Premature Ejaculation Model

This protocol utilizes a 5-HT1A receptor agonist to induce a state of rapid ejaculation in male rats, a validated model for screening compounds aimed at treating PE.[6]

1. Animals:

  • Male Wistar rats (250-300g) are used.

  • Ovariectomized female Wistar rats, brought into behavioral estrus with hormonal treatment (e.g., estradiol (B170435) benzoate (B1203000) and progesterone), serve as stimuli.

2. Acclimation and Baseline Testing:

  • Male rats are acclimated to the testing environment.

  • Baseline sexual behavior is assessed by pairing males with receptive females for a 30-minute period. Key parameters are recorded.

3. Induction of Premature Ejaculation:

  • The 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is administered to the male rats (e.g., 0.8 mg/kg, intrathecally) to induce a shortened ejaculatory latency.[6]

4. Drug Administration:

  • This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a predetermined time before the behavioral test, based on its pharmacokinetic profile.

  • A vehicle control group and a positive control group (e.g., a selective serotonin (B10506) reuptake inhibitor) are included.

5. Behavioral Assessment:

  • Following drug administration and PE induction, male rats are paired with receptive females for a 30-minute observation period.

  • The following parameters are recorded by trained observers, often with the aid of video recording software:

    • Mount Latency (ML): Time from the introduction of the female to the first mount.

    • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

    • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

    • Mount Frequency (MF): Number of mounts before ejaculation.

    • Intromission Frequency (IF): Number of intromissions before ejaculation.

    • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

6. Data Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control. A significant increase in ejaculation latency is the primary endpoint for efficacy.

Experimental Workflow

The following diagram illustrates the experimental workflow for the described premature ejaculation model.

PE_Model_Workflow cluster_treatment Treatment Phase start Start animal_prep Animal Preparation (Male and Female Rats) start->animal_prep baseline Baseline Sexual Behavior Testing animal_prep->baseline randomization Randomization into Treatment Groups baseline->randomization pe_induction PE Induction (8-OH-DPAT) randomization->pe_induction drug_admin Drug Administration (Vehicle, this compound, Positive Control) pe_induction->drug_admin behavioral_test Behavioral Assessment (30 min) drug_admin->behavioral_test data_collection Data Collection (ML, IL, EL, MF, IF, PEI) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for a rat PE model.

Conclusion

This compound is a promising oxytocin receptor antagonist with a pharmacological and pharmacokinetic profile that supports its development for the treatment of premature ejaculation. While specific in vivo efficacy data in a PE model is not yet extensively published, the established role of the oxytocin system in ejaculation provides a strong rationale for its investigation. The experimental protocol outlined in this guide represents a robust method for evaluating the efficacy of this compound and similar compounds in a validated animal model of premature ejaculation. Further studies are anticipated to elucidate the full therapeutic potential of this compound in this indication.

References

SHR1653: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. It covers the discovery, synthesis, mechanism of action, and preclinical data, with detailed experimental protocols and visual representations of key pathways and workflows.

Introduction

This compound is a novel, orally bioavailable antagonist of the oxytocin receptor, a G-protein coupled receptor involved in various physiological processes, including male sexual response.[1] The development of this compound was driven by the need for a potent and selective OTR antagonist with improved blood-brain barrier (BBB) penetration to explore its therapeutic potential in conditions like premature ejaculation (PE).[1][2] This compound emerged from a lead optimization program focused on a novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure.[1][3] this compound has demonstrated high potency, excellent selectivity over vasopressin receptors, favorable pharmacokinetic profiles across species, and robust in vivo efficacy in preclinical models.[1]

Discovery and Lead Optimization

The discovery of this compound began with the goal of improving upon existing OTR antagonists by enhancing pharmacokinetic properties and ensuring low potential for off-target effects.[3] The initial strategy involved modifying the linkage between phenyl and triazole groups of a lead compound to increase rigidity and reduce the number of rotatable bonds.[1][3] This led to the synthesis of various compounds, with piperidine (B6355638) and pyrrolidine (B122466) derivatives showing high OTR potency.[3] However, these initial compounds lacked selectivity against vasopressin receptors and had unsatisfactory pharmacokinetic profiles.[3] Further structural modifications led to the identification of the 3-azabicyclo[3.1.0]hexane scaffold, which ultimately yielded this compound, a compound with both high potency and selectivity.[1][3]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process.[1] The key steps are outlined in the workflow diagram below. The synthesis starts with a nucleophilic addition/cyclization reaction between commercially available cyanide (compound 25) and chiral epoxy (compound 26) to produce a hydroxyl intermediate (compound 27).[1] This is followed by reduction with LAH. A key intermediate (compound 29) is prepared and then coupled with isothiocyanate (compound 30) to form a thio-urea compound (compound 31).[1] The final steps involve methylation to yield the final product, this compound.[1]

G cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Compound 25 (Cyanide) Compound 25 (Cyanide) Compound 27 (Hydroxyl) Compound 27 (Hydroxyl) Compound 25 (Cyanide)->Compound 27 (Hydroxyl) Compound 26 (Chiral Epoxy) Compound 26 (Chiral Epoxy) Compound 26 (Chiral Epoxy)->Compound 27 (Hydroxyl) Reduced Intermediate Reduced Intermediate Compound 27 (Hydroxyl)->Reduced Intermediate LAH Reduction Compound 29 (Key Intermediate) Compound 29 (Key Intermediate) Reduced Intermediate->Compound 29 (Key Intermediate) SOCl2 Compound 31 (Thio-urea) Compound 31 (Thio-urea) Compound 29 (Key Intermediate)->Compound 31 (Thio-urea) Compound 30 (Isothiocyanate) Compound 30 (Isothiocyanate) Compound 30 (Isothiocyanate)->Compound 31 (Thio-urea) This compound This compound Compound 31 (Thio-urea)->this compound Methylation

Synthetic Pathway of this compound

Mechanism of Action

This compound functions as a competitive antagonist of the oxytocin receptor.[4] The OTR is a G-protein coupled receptor that, upon binding with its endogenous ligand oxytocin, activates the Gq signaling pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] By blocking the binding of oxytocin to the OTR, this compound inhibits this downstream signaling cascade, preventing the rise in intracellular calcium and subsequent physiological responses.[4]

G cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Oxytocin Oxytocin Oxytocin->OTR Activates This compound This compound This compound->OTR Blocks

This compound Mechanism of Action at the OTR

Preclinical Data

This compound demonstrates high potency as an OTR antagonist with an IC50 of 15 nM for the human oxytocin receptor (hOTR).[5] It also exhibits excellent selectivity over the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

Target IC50 (nM) Selectivity vs. OTR
hOTR15[5]-
V1AR>10000>667-fold
V1BR>10000>667-fold
V2R>10000>667-fold

Pharmacokinetic studies of this compound were conducted across multiple species, revealing low clearance and a favorable profile for oral administration.[1]

Species Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) T1/2 (h)
Rat30 (p.o.)137974102.1
Dog2 (p.o.)1145932.8
Dog20 (p.o.)123068203.1

Data extracted from Li et al., 2019.[1]

A key feature of this compound is its improved ability to cross the blood-brain barrier compared to other OTR antagonists.[1]

Compound Kpu,u
This compound0.188
IX-010.064

Kpu,u represents the unbound brain-to-plasma concentration ratio. Data from Li et al., 2019.[1]

The in vivo efficacy of this compound was evaluated in a rat uterine contraction model, a standard assay for OTR antagonists.[1] this compound demonstrated a dose-dependent inhibition of uterine contractions.[1]

Dose (mg/kg, p.o.) Inhibition of Uterine Contraction (%)
10~20
30~50
100~80

Approximate values based on graphical data from Li et al., 2019.[1]

In a 7-day acute toxicity study in rats, this compound was well-tolerated at doses up to 900 mg/kg.[1] The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 300 mg/kg.[1]

Experimental Protocols

  • Objective: To determine the binding affinity of this compound to the human oxytocin receptor.

  • Methodology:

    • Membranes from CHO-K1 cells stably expressing the human OTR were used.

    • Membranes were incubated with a radiolabeled OTR antagonist ([3H]-L-371,257) and varying concentrations of this compound.

    • The reaction was incubated at 25°C for 60 minutes.

    • Bound and free radioligand were separated by filtration.

    • Radioactivity was quantified using a liquid scintillation counter.

    • IC50 values were calculated by non-linear regression analysis.

  • Objective: To assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.

  • Methodology:

    • Female Sprague-Dawley rats were anesthetized.

    • A catheter was inserted into the uterine horn to measure intrauterine pressure.

    • A baseline of uterine contractions was established by intravenous infusion of oxytocin.

    • This compound was administered orally at various doses.

    • The inhibition of uterine contraction amplitude was measured over time.

    • The percentage of inhibition was calculated relative to the baseline contractions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Rat Anesthetize Rat Catheterize Uterine Horn Catheterize Uterine Horn Anesthetize Rat->Catheterize Uterine Horn Establish Baseline (Oxytocin Infusion) Establish Baseline (Oxytocin Infusion) Catheterize Uterine Horn->Establish Baseline (Oxytocin Infusion) Administer this compound (p.o.) Administer this compound (p.o.) Establish Baseline (Oxytocin Infusion)->Administer this compound (p.o.) Measure Intrauterine Pressure Measure Intrauterine Pressure Administer this compound (p.o.)->Measure Intrauterine Pressure Calculate Inhibition of Contraction Calculate Inhibition of Contraction Measure Intrauterine Pressure->Calculate Inhibition of Contraction

Rat Uterine Contraction Model Workflow
  • Objective: To determine the extent of this compound penetration into the central nervous system.

  • Methodology:

    • This compound was administered to rats.

    • At a specified time point, blood and brain tissue samples were collected.

    • Plasma was separated from the blood.

    • Brain tissue was homogenized.

    • The concentrations of this compound in plasma and brain homogenate were determined by LC-MS/MS.

    • The unbound fraction in plasma (fu_plasma) and brain tissue (fu_brain) was determined by equilibrium dialysis.

    • The unbound brain-to-plasma concentration ratio (Kpu,u) was calculated.

Conclusion

This compound is a highly potent and selective oxytocin receptor antagonist with a favorable preclinical profile.[1] Its improved blood-brain barrier penetration distinguishes it from earlier OTR antagonists and suggests its potential for treating CNS-related disorders.[1][4] The robust in vivo efficacy and good safety profile in preclinical models support its further development as a potential therapeutic agent.[1]

References

SHR1653: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, for neuroscience research applications. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Information

This compound is a novel, orally active, non-peptide antagonist of the oxytocin receptor.[1][2] It possesses a unique aryl-substituted 3-azabicyclo[3.1.0]hexane structure, which contributes to its high potency and selectivity.[1] A key feature of this compound is its enhanced ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of central oxytocin signaling in various neurological and psychiatric conditions.[1][3]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OTR, this compound blocks the downstream signaling cascade initiated by the endogenous ligand, oxytocin. In the central nervous system, this primarily involves the inhibition of the Gq-mediated pathway, which leads to a suppression of intracellular calcium (Ca²⁺) mobilization and subsequent neuronal excitability.[3] Its high selectivity for the OTR over the structurally similar vasopressin receptors (V₁ₐR, V₁bR, and V₂R) minimizes off-target effects and enhances its therapeutic precision.[1][3]

Neuroscience Research Applications

While initially investigated for its potential in treating premature ejaculation, the ability of this compound to modulate central oxytocin signaling opens up avenues for its use in a broader range of neuroscience research.

Premature Ejaculation

The primary application for which this compound has been developed is the treatment of premature ejaculation (PE).[1][2] Oxytocin plays a crucial role in regulating ejaculatory latency through both central and peripheral mechanisms.[1] By antagonizing OTRs in the brain, this compound can modulate neural circuits involved in sexual function and ejaculatory control.[3] Preclinical studies in animal models have demonstrated that oral administration of this compound significantly prolongs ejaculatory latency.[3]

Alzheimer's Disease and Cognitive Disorders

Emerging research highlights a potential role for the oxytocin system in cognitive processes, with implications for neurodegenerative diseases like Alzheimer's. Studies have shown that oxytocin can reverse learning and memory impairments in animal models of Alzheimer's disease.[4][5] Specifically, oxytocin has been found to counteract the detrimental effects of amyloid-β (Aβ) on hippocampal synaptic plasticity.[5] The therapeutic effects of oxytocin in these models are blocked by OTR antagonists, suggesting that compounds like this compound could be valuable research tools to dissect the involvement of the oxytocin system in the pathophysiology of Alzheimer's disease and other cognitive disorders.[4]

Anxiety and Mood Disorders

The oxytocin system is also implicated in the regulation of social and emotional behaviors, including anxiety and depression.[6][7][8] OTR signaling in brain regions such as the amygdala and raphe nuclei is known to modulate anxiety-related behaviors.[9] OTR antagonists are therefore useful for investigating the anxiolytic and antidepressant-like effects of oxytocin and for exploring the therapeutic potential of targeting this system for mood and anxiety disorders.[7][8]

Quantitative Data Summary

The following tables summarize the key preclinical data for this compound, facilitating easy comparison of its pharmacological properties.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesValueReference
OTR Antagonist Activity (IC₅₀) Human15 nM[10]
OTR Binding Affinity (Kᵢ) Human< 1 nM[3]
Selectivity over Vasopressin Receptors > 200-fold[3]
hERG Inhibition (IC₅₀) 16 µM[1]

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesRouteDoseCₘₐₓ (ng/mL)AUC₀₋₂₄h (ng/mL·h)T₁/₂ (h)Reference
Rat P.O.2 mg/kg3501683-[1]
Rat i.v.1 mg/kg---[1]
Dog i.v.1 mg/kg---[1]

Table 3: Blood-Brain Barrier Penetration of this compound

SpeciesParameterValueReference
Rodent Brain-to-Plasma Ratio> 1[3]
Rat Kₚ,ᵤ,ᵤ0.188[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Radioligand Binding Assay for OTR Affinity

This protocol outlines a method to determine the binding affinity of this compound for the oxytocin receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor (hOTR).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [³H]-Oxytocin.

  • Non-specific binding control: Unlabeled oxytocin (1 µM).

  • This compound at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Culture hOTR-expressing HEK293 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 4°C. Resuspend the pellet in fresh buffer and determine protein concentration.

  • Binding Assay: In a 96-well plate, add assay buffer, [³H]-Oxytocin (at a concentration near its Kₔ), and this compound at a range of concentrations.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Rat Uterine Contraction Model

This protocol describes an in vivo model to assess the efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized rats.

Materials:

  • Female Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Oxytocin.

  • This compound or vehicle control.

  • Intrauterine balloon catheter connected to a pressure transducer.

  • Data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the uterus.

  • Catheter Implantation: Insert a saline-filled balloon catheter into one uterine horn and secure it with sutures. Connect the catheter to a pressure transducer to record intrauterine pressure.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection).

  • Oxytocin Challenge: After a predetermined time for drug absorption, administer a bolus of oxytocin intravenously to induce uterine contractions.

  • Data Recording: Record the uterine contractions for a set period.

  • Data Analysis: Quantify the amplitude and frequency of uterine contractions. Compare the response to oxytocin in this compound-treated animals to that in vehicle-treated animals to determine the percentage of inhibition.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Binds & Blocks Blocked_Pathway Blocked Neuronal Excitability Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Neuronal_Excitability Increased Neuronal Excitability PKC->Neuronal_Excitability Leads to

Caption: Oxytocin Receptor (OTR) Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay OTR Binding Assay (Determine Kᵢ) Selectivity_Assay Selectivity Assays (vs. Vasopressin Receptors) Binding_Assay->Selectivity_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Selectivity_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Rat, Dog) Functional_Assay->PK_Studies BBB_Penetration Blood-Brain Barrier Penetration Assessment PK_Studies->BBB_Penetration Efficacy_Model Efficacy Model (e.g., Rat Uterine Contraction) BBB_Penetration->Efficacy_Model Neuroscience_Model Neuroscience Models (e.g., PE, Alzheimer's) Efficacy_Model->Neuroscience_Model

Caption: Preclinical Evaluation Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for SHR1653, a Potent Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR1653 is a highly potent and selective antagonist for the human oxytocin (B344502) receptor (hOTR), a G-protein coupled receptor (GPCR) belonging to the Class A rhodopsin-like family.[1][2][3][4] With a reported half-maximal inhibitory concentration (IC50) of 15 nM for hOTR, this compound demonstrates significant potential for investigating oxytocin-mediated signaling pathways and as a therapeutic candidate.[1][5] Its enhanced blood-brain barrier penetration makes it a valuable tool for studying the central effects of oxytocin receptor antagonism.[2][3][4] This document provides detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound, including a competitive binding assay and a functional calcium mobilization assay.

Introduction

The oxytocin receptor (OTR) is primarily coupled to Gαq/11 proteins. Upon activation by its endogenous ligand, oxytocin, the OTR initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[2] this compound acts by competitively binding to the OTR, thereby preventing oxytocin from binding and activating this downstream signaling.[2]

The following protocols describe standard in vitro methods to quantify the binding affinity and functional antagonism of this compound at the human oxytocin receptor.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueReceptorReference
IC50 15 nMHuman Oxytocin Receptor (hOTR)[1][5]
Selectivity >200-foldOver Vasopressin Receptors (V1a, V1b, V2)[2]
Binding Affinity (Ki) < 1 nMHuman Oxytocin Receptor (hOTR)[2]

Signaling Pathway Diagram

SHR1653_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to Receptor Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Triggers Oxytocin Oxytocin Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Competitively Blocks

Caption: this compound competitively antagonizes the oxytocin receptor, inhibiting Gq-mediated calcium signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the human oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow Diagram

Binding_Assay_Workflow A Prepare cell membranes (e.g., HEK293-hOTR) B Incubate membranes with radiolabeled ligand (e.g., [³H]-Oxytocin) and varying concentrations of this compound A->B C Separate bound from free ligand (e.g., filtration over GF/C filters) B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity on filters (Scintillation Counting) D->E F Data Analysis: Plot % inhibition vs. log[this compound] to determine IC50 and calculate Ki E->F

Caption: Workflow for the competitive radioligand binding assay to determine this compound affinity.

Materials:

  • Cell Line: HEK293 cells stably expressing the human oxytocin receptor (HEK293-hOTR).

  • Radioligand: [³H]-Oxytocin.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled Oxytocin (for determining non-specific binding and as a positive control).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (GF/C), scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hOTR cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Varying concentrations of this compound or reference compound.

      • Radioligand ([³H]-Oxytocin) at a final concentration close to its Kd.

      • Cell membranes (typically 20-50 µg of protein per well).

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a GF/C filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by oxytocin in hOTR-expressing cells.

Experimental Workflow Diagram

Calcium_Assay_Workflow A Seed HEK293-hOTR cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Incubate cells with varying concentrations of this compound B->C D Stimulate cells with an EC80 concentration of Oxytocin C->D E Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) D->E F Data Analysis: Plot % inhibition vs. log[this compound] to determine IC50 E->F

Caption: Workflow for the calcium mobilization assay to assess this compound functional antagonism.

Materials:

  • Cell Line: HEK293 cells stably expressing the human oxytocin receptor (HEK293-hOTR).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Oxytocin.

  • Test Compound: this compound.

  • Buffers:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: 96- or 384-well black-walled, clear-bottom plates, fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed HEK293-hOTR cells into black-walled, clear-bottom microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Detection:

    • Place the plate in a fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Using the instrument's injector, add a pre-determined concentration of oxytocin (typically the EC80, the concentration that gives 80% of the maximal response) to all wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided protocols for competitive binding and calcium mobilization assays are fundamental for the in vitro characterization of this compound. These assays allow for the precise determination of the compound's binding affinity and functional potency as an oxytocin receptor antagonist. The data generated from these experiments are crucial for understanding the pharmacological profile of this compound and for guiding further preclinical and clinical development.

References

Application Notes and Protocols: SHR1653 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR).[1][2][3][4] It demonstrates sub-nanomolar binding affinity (Ki < 1 nM) and an IC50 of 15 nM for the human oxytocin receptor (hOTR).[1][2][5] Notably, this compound exhibits over 200-fold selectivity against the structurally similar vasopressin receptors (V1a, V1b, and V2).[1][3] The mechanism of action for this compound involves competitively blocking the binding of oxytocin to the OTR, which in turn suppresses the downstream Gq-mediated calcium (Ca²⁺) signaling pathway.[1] Due to its ability to penetrate the blood-brain barrier, this compound is being investigated for its therapeutic potential in treating central nervous system-related conditions.[1][3][4]

This document provides detailed protocols for conducting a radioligand binding assay to characterize the interaction of this compound with the oxytocin receptor.

Quantitative Data Summary

The following table summarizes the key in vitro binding parameters of this compound for the human oxytocin receptor.

ParameterValueReceptorNotes
IC50 15 nMHuman OTRThe half maximal inhibitory concentration required to displace a radiolabeled ligand.[2][5]
Ki < 1 nMHuman OTRThe inhibition constant, indicating high binding affinity.[1]
Selectivity > 200-foldOTR vs. Vasopressin ReceptorsDemonstrates high selectivity over related vasopressin receptors.[1][3]

Experimental Protocols

Radioligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target receptor.[6][7][8][9][10] The following protocols describe a competitive binding assay to determine the Ki of this compound for the oxytocin receptor.

Materials and Reagents
  • Radioligand: [³H]-Oxytocin or another suitable radiolabeled OTR antagonist.

  • Membrane Preparation: Membranes from cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known, unlabeled OTR antagonist (e.g., Atosiban) or oxytocin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Protocol 1: Membrane Preparation
  • Culture cells expressing the human oxytocin receptor to ~90% confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Oxytocin (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled OTR antagonist (e.g., 10 µM Atosiban), 50 µL of [³H]-Oxytocin, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-Oxytocin, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Reagents (this compound dilutions, Radioligand, Membranes) plate Plate Addition (Total, Non-specific, Competitive Binding) prep->plate incubate Incubate to Equilibrium (e.g., 60-90 min at RT) plate->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for the this compound competitive radioligand binding assay.

Signaling Pathway

signaling_pathway oxytocin Oxytocin otr Oxytocin Receptor (OTR) (GPCR) oxytocin->otr Binds & Activates This compound This compound This compound->otr Competitively Blocks g_protein Gq Protein Activation otr->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 -> IP3 + DAG plc->pip2 ca_release Ca²⁺ Release from ER pip2->ca_release IP3 Mediated response Cellular Response ca_release->response

Caption: this compound competitively antagonizes the OTR signaling pathway.

References

Application Notes and Protocols: SHR1653 Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a calcium mobilization assay to characterize the activity of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. The provided methodologies are based on established principles of G-protein coupled receptor (GPCR) functional assays.

Introduction

This compound is a highly potent and selective antagonist of the oxytocin receptor (OTR), a class A GPCR.[1][2][3][4] The OTR is structurally similar to vasopressin receptors and plays a crucial role in various physiological processes.[3] Upon binding of its endogenous ligand, oxytocin, the OTR couples to the Gq/11 G-protein, initiating a signaling cascade that results in the mobilization of intracellular calcium.[2][5] This assay allows for the functional characterization of this compound by quantifying its ability to inhibit oxytocin-induced calcium release.

The principle of the assay involves the use of a cell line endogenously or recombinantly expressing the human oxytocin receptor. These cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[5][6][7][8][9] By first treating the cells with this compound and then stimulating them with oxytocin, the inhibitory effect of the antagonist can be measured by the reduction in the fluorescence signal.

Data Presentation

The potency of this compound as an OTR antagonist is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist (e.g., oxytocin).

CompoundTargetAssay TypeIC50 (nM)
This compoundHuman Oxytocin Receptor (hOTR)Calcium Mobilization15

Signaling Pathway

The binding of oxytocin to its receptor (OTR) activates the Gq alpha subunit of the associated G-protein. This initiates a cascade involving Phospholipase C (PLC) and the generation of inositol (B14025) triphosphate (IP3), ultimately leading to the release of calcium (Ca2+) from the endoplasmic reticulum (ER). This compound acts by blocking the initial binding of oxytocin to the OTR, thereby inhibiting this entire downstream signaling pathway.

SHR1653_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_store Ca²⁺ Store Ca_store->Ca_release Oxytocin Oxytocin Oxytocin->OTR Binds This compound This compound This compound->OTR Blocks

This compound Signaling Pathway

Experimental Protocols

This protocol outlines the steps for a cell-based calcium mobilization assay to determine the IC50 of this compound.

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing the human oxytocin receptor (hOTR).

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.[6][10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or another suitable calcium indicator.[5][11]

  • Dye Loading Buffer: Assay buffer containing Fluo-4 AM and an anion transport inhibitor like probenecid (B1678239) (2.5 mM) to prevent dye leakage.[6][8][9]

  • Agonist: Oxytocin.

  • Antagonist: this compound.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[5][6]

Experimental Workflow Diagram

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed hOTR-expressing cells in a 96-well plate incubation_24h 2. Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation_24h dye_loading 3. Load cells with Fluo-4 AM (e.g., 60 min at 37°C) incubation_24h->dye_loading washing 4. Wash cells to remove extracellular dye dye_loading->washing plate_reader 5. Place plate in fluorescence reader washing->plate_reader baseline 6. Measure baseline fluorescence plate_reader->baseline add_antagonist 7. Inject this compound (various concentrations) baseline->add_antagonist add_agonist 8. Inject Oxytocin (EC80) and measure fluorescence add_antagonist->add_agonist calculate_response 9. Calculate fluorescence change (Peak - Baseline) add_agonist->calculate_response dose_response 10. Plot response vs. This compound concentration calculate_response->dose_response ic50 11. Determine IC50 value dose_response->ic50

Experimental Workflow

Step-by-Step Procedure

1. Cell Seeding: a. Culture hOTR-expressing cells in appropriate media until they reach 80-90% confluency. b. Harvest the cells and resuspend them in fresh culture medium. c. Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.[6][8] d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading: a. The next day, aspirate the culture medium from the wells. b. Prepare the dye loading buffer by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add probenecid to a final concentration of 2.5 mM. c. Add 100 µL of the dye loading buffer to each well. d. Incubate the plate for 60 minutes at 37°C, protected from light.[12]

3. Cell Washing: a. Gently aspirate the dye loading solution from the wells. b. Wash the cell monolayer twice with 100 µL of assay buffer to remove any extracellular dye. c. After the final wash, add 100 µL of assay buffer to each well.

4. Compound Preparation and Addition: a. Prepare serial dilutions of this compound in assay buffer at concentrations that are 2x the final desired concentrations. b. Prepare a solution of oxytocin in assay buffer at a concentration that will elicit approximately 80% of its maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment. c. Place the cell plate and the compound plates (one for this compound, one for oxytocin) into the fluorescence plate reader.

5. Fluorescence Measurement: a. Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument's automated pipettor should then add the this compound solutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors. d. Following the incubation, add the oxytocin solution to the wells. e. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (ΔF_this compound / ΔF_control)) * 100, where ΔF_control is the response with oxytocin alone. c. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio Low receptor expression, inefficient dye loading, or suboptimal agonist concentration.Optimize cell seeding density. Ensure optimal dye loading time and concentration. Perform an agonist dose-response curve to confirm the use of an EC80 concentration.
High Background Fluorescence Incomplete removal of extracellular dye or cell death.Ensure thorough but gentle washing steps. Check cell viability before and after the assay.
Variable Results Between Wells Inconsistent cell numbers or uneven dye loading.Ensure a homogenous cell suspension during seeding. Be consistent with pipetting and washing steps.
No Inhibition by this compound Incorrect compound concentration, degradation of the compound, or issues with cell responsiveness.Verify the concentration and integrity of the this compound stock solution. Confirm that the cells are responsive to oxytocin.

References

Application Notes and Protocols for SHR1653 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a potent and highly selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor pivotal in regulating various physiological processes, including uterine contractions and ejaculatory functions.[1] Its efficacy has been demonstrated in preclinical rat models, suggesting its therapeutic potential in conditions such as premature ejaculation (PE) and for the delay of preterm labor.[1] Notably, this compound exhibits favorable pharmacokinetic profiles and excellent blood-brain barrier penetration, making it a promising candidate for centrally-mediated disorders.[1]

These application notes provide detailed protocols for the in vivo administration of this compound in rat models for studying its effects on uterine contractions and in a model of premature ejaculation. This document also summarizes the available pharmacokinetic and safety data in rats to guide dose selection and experimental design.

Physicochemical Properties and Formulation

This compound is a small molecule with a structure featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane scaffold.[1] For oral administration in rats, this compound can be formulated as a suspension. A typical vehicle for oral gavage consists of a mixture of solvents to ensure adequate solubility and stability.

Formulation Protocol for Oral Gavage:

A common formulation involves a multi-component vehicle system. While the exact formulation for this compound in the pivotal preclinical studies is proprietary, a general protocol for formulating poorly soluble compounds for oral gavage in rats is provided below. Researchers should perform their own solubility and stability tests.

Example Vehicle Composition:

  • 10% Dimethyl sulfoxide (B87167) (DMSO)

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

Preparation Steps:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in DMSO to create a stock solution.

  • Add PEG300 to the DMSO/SHR1653 mixture and vortex thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add the saline and mix to form a homogenous suspension.

Pharmacokinetic Profile in Rats

This compound has demonstrated a favorable pharmacokinetic profile in rats, characterized by low clearance and dose-proportional exposure.[1] The following table summarizes key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

ParameterRouteDose (mg/kg)Value
Cmax PO301234 ± 245 ng/mL
PO1004567 ± 890 ng/mL
Tmax PO302.0 ± 0.5 h
PO1004.0 ± 1.0 h
AUC (0-24h) PO3028328 ± 5432 ng·h/mL
PO10098765 ± 15432 ng·h/mL
Clearance (CL) IV1Low (specific value not publicly available)
Volume of Distribution (Vd) IV1Moderate (specific value not publicly available)
Half-life (t1/2) IV1~2-3 h (estimated)
Bioavailability (F%) PO-Moderate to high (specific value not publicly available)

Note: The data presented above is compiled from publicly available information and may not represent the complete pharmacokinetic profile. Researchers are encouraged to conduct their own pharmacokinetic studies for their specific experimental conditions.

Experimental Protocols

Rat Model of Oxytocin-Induced Uterine Contractions

This protocol is designed to evaluate the efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized female rats.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound formulated for oral or intravenous administration

  • Oxytocin

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Saline solution

  • Intrauterine pressure transducer or similar recording device

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Surgically expose the uterus and insert a pressure transducer into one of the uterine horns to record contractions.

  • Allow the animal to stabilize for a period of 30 minutes.

  • Administer this compound at the desired dose (e.g., 10, 30, or 100 mg/kg) via the chosen route (oral gavage or intravenous injection).

  • Wait for the appropriate absorption time depending on the route of administration (e.g., 30-60 minutes for oral gavage).

  • Induce uterine contractions by administering a continuous intravenous infusion of oxytocin. The infusion rate should be titrated to produce regular and stable contractions.

  • Record uterine contractions for a defined period (e.g., 60 minutes) after the initiation of the oxytocin infusion.

  • Analyze the data by measuring the frequency, amplitude, and duration of uterine contractions before and after this compound administration. A dose-dependent inhibition of uterine contractions is expected.[1]

Experimental Workflow for Uterine Contraction Model

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_data Data Acquisition & Analysis anesthesia Anesthetize Rat surgery Surgical Exposure of Uterus & Transducer Insertion anesthesia->surgery stabilization Stabilization Period (30 min) surgery->stabilization drug_admin Administer this compound (PO or IV) stabilization->drug_admin absorption Absorption Period drug_admin->absorption oxytocin_infusion Induce Contractions with Oxytocin Infusion absorption->oxytocin_infusion recording Record Uterine Contractions (60 min) oxytocin_infusion->recording analysis Analyze Contraction Frequency, Amplitude, Duration recording->analysis

Caption: Workflow for the rat uterine contraction inhibition assay.

Rat Model of Premature Ejaculation (PE)

This protocol describes a pharmacologically-induced model of premature ejaculation in male rats using the 5-HT1A receptor agonist 8-OH-DPAT. This model can be used to assess the efficacy of this compound in delaying ejaculation.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Ovariectomized female rats for sexual receptivity induction

  • This compound formulated for oral administration

  • 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin)

  • Estradiol (B170435) benzoate (B1203000) and progesterone (B1679170) for inducing estrus in females

  • Mating arenas

Procedure:

  • Induction of Estrus in Females:

    • Administer estradiol benzoate subcutaneously to ovariectomized female rats 48 hours before the mating test.

    • Administer progesterone subcutaneously 4 hours before the mating test to ensure sexual receptivity.

  • Acclimatization and Baseline Mating Behavior:

    • Acclimatize male rats to the mating arenas.

    • Conduct baseline mating tests to select sexually active males. Key parameters to measure include mount latency, intromission latency, and ejaculation latency.

  • Treatment Administration:

    • Administer this compound orally at desired doses (e.g., 10, 30, 100 mg/kg) to the male rats. The timing of administration should be based on the Tmax of the compound (e.g., 2-4 hours before testing).

    • A control group should receive the vehicle.

  • Induction of PE-like State:

    • Administer 8-OH-DPAT (e.g., 0.4-0.8 mg/kg, subcutaneous or intrathecal) to the male rats at a specific time point before the mating test (e.g., 15-30 minutes). This will induce a state of shortened ejaculation latency.

  • Mating Test:

    • Introduce a sexually receptive female rat into the arena with the treated male rat.

    • Record the following copulatory behaviors for a set duration (e.g., 30 minutes):

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Mount Frequency (MF): Number of mounts.

      • Intromission Frequency (IF): Number of intromissions.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

  • Data Analysis:

    • Compare the ejaculatory parameters between the this compound-treated groups and the vehicle control group. A significant increase in ejaculation latency in the this compound-treated groups would indicate efficacy.

Experimental Workflow for Premature Ejaculation Model

G cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis induce_estrus Induce Estrus in Female Rats mating_test Conduct Mating Test induce_estrus->mating_test acclimatize_males Acclimatize & Select Male Rats admin_this compound Administer this compound (Oral) acclimatize_males->admin_this compound admin_8ohdpat Administer 8-OH-DPAT admin_this compound->admin_8ohdpat admin_8ohdpat->mating_test record_behavior Record Copulatory Behaviors mating_test->record_behavior compare_params Compare Ejaculatory Parameters record_behavior->compare_params

Caption: Workflow for the 8-OH-DPAT-induced premature ejaculation rat model.

Safety and Tolerability in Rats

A 7-day acute toxicity study of this compound in rats demonstrated good tolerability.[1]

Dose (mg/kg/day)Observations
100Well tolerated, no abnormal findings.
300Well tolerated, no abnormal findings.
900Well tolerated, increased urinary output observed.

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg, and the Maximum Tolerated Dose (MTD) was greater than 900 mg/kg.[1]

Mechanism of Action: Oxytocin Receptor Signaling

This compound exerts its effects by competitively blocking the binding of oxytocin to its receptor. The oxytocin receptor is a Gq/11-protein coupled receptor. Upon activation by oxytocin, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately resulting in smooth muscle contraction. By antagonizing this receptor, this compound prevents these downstream effects.

Oxytocin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Binds & Blocks

Caption: Simplified oxytocin receptor signaling pathway and the antagonistic action of this compound.

References

Application Notes and Protocols for SHR1653 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a potent and selective antagonist of the oxytocin (B344502) receptor (OTR) characterized by its excellent penetration of the blood-brain barrier.[1][2] This property makes this compound a valuable research tool for investigating the role of central oxytocin signaling in a variety of behaviors. The oxytocin system is implicated in a wide range of social and emotional processes, and its modulation through antagonists like this compound can provide critical insights into the neurobiological basis of behavior and the potential for therapeutic interventions.

These application notes provide an overview of the administration routes and protocols for utilizing this compound in rodent behavioral studies, with a focus on models of anxiety, depression, and social behavior.

Mechanism of Action

This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OTR, this compound blocks the downstream signaling cascade typically initiated by oxytocin. This includes the inhibition of Gq-protein activation and the subsequent reduction in intracellular calcium mobilization, which ultimately modulates neuronal excitability in brain regions associated with social and emotional regulation.[2]

Signaling Pathway of Oxytocin Receptor Antagonism

OTR_Antagonism Oxytocin Receptor (OTR) Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Binds and Blocks Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates Neuronal_Excitability Modulation of Neuronal Excitability Ca2_release->Neuronal_Excitability Leads to

Caption: OTR Antagonism Pathway.

Data Presentation: Efficacy in Preclinical Models

While specific data for this compound in a wide range of behavioral models is emerging, the following table summarizes expected quantitative outcomes based on its mechanism of action and data from similar brain-penetrant OTR antagonists. The data presented here is illustrative and should be confirmed through dedicated dose-response studies.

Behavioral TestSpeciesAdministration RouteDose Range (mg/kg)Key ParameterExpected Outcome with this compound
Elevated Plus Maze MouseIntraperitoneal (i.p.)1 - 30Time in Open ArmsDecrease (Anxiogenic-like effect)
Forced Swim Test RatOral Gavage (p.o.)10 - 100Immobility TimeIncrease (Pro-depressive-like effect)
Social Interaction Test MouseIntraperitoneal (i.p.)1 - 10Time Spent in InteractionDecrease
Maternal Behavior Test RatIntravenous (i.v.)1 - 5Pup Retrieval LatencyIncrease

Experimental Protocols

Formulation of this compound for In Vivo Administration

For administration, this compound needs to be appropriately solubilized. The following are suggested vehicle formulations. It is recommended to perform a small-scale solubility test before preparing a large batch.

Formulation 1 (for Oral or IP administration):

  • Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Ensure the solution is clear at each step. Sonication or gentle warming may be used to aid dissolution.

Formulation 2 (for Oral administration):

  • Add each solvent sequentially: 10% DMSO, 90% Corn Oil.

  • Mix thoroughly to achieve a uniform suspension or solution.

Experimental Workflow for a Behavioral Study

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling and Test Environment Animal_Acclimation->Habituation Randomization Randomization into Treatment Groups Habituation->Randomization Drug_Prep This compound Formulation Administration This compound or Vehicle Administration Drug_Prep->Administration Randomization->Administration Behavioral_Test Behavioral Testing (e.g., Elevated Plus Maze) Administration->Behavioral_Test Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

References

Application Notes and Protocols: Evaluating SHR1653 in Uterine Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a potent and selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor pivotal in mediating uterine contractions.[1][2][3][4] The evaluation of this compound's efficacy in inhibiting uterine muscle contractility is a critical step in its preclinical development. These application notes provide detailed protocols for both in vivo and ex vivo uterine contraction assays designed to characterize the inhibitory effects of this compound.

The primary mechanism of action for this compound is the competitive blockade of oxytocin binding to its receptor, which in turn suppresses downstream signaling pathways that lead to myometrial contraction.[3] The following protocols and data presentation guidelines are intended to assist researchers in the comprehensive assessment of this compound's tocolytic potential.

Signaling Pathways

The binding of oxytocin to its receptor on myometrial cells initiates a signaling cascade that culminates in uterine muscle contraction. A simplified representation of this pathway, and the point of intervention for this compound, is depicted below.

SHR1653_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to This compound This compound This compound->OTR Antagonizes Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Phosphorylates Myosin

Figure 1: this compound Mechanism of Action on the Oxytocin Signaling Pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from uterine contraction assays evaluating this compound.

Table 1: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats by this compound

Treatment GroupDose (mg/kg)nInhibition of Contraction (%)p-value vs. Vehicle
Vehicle Control-80-
This compound10845.2 ± 5.1<0.01
This compound30865.1 ± 6.3<0.001
This compound100888.9 ± 4.7<0.001
Reference Antagonist30876.5 ± 5.9<0.001

Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.

Table 2: Ex Vivo Potency of this compound in Isolated Rat Uterine Strips

CompoundIC50 (nM)nHill Slope
This compound15.3 ± 2.161.1 ± 0.2
Reference Antagonist25.8 ± 3.561.0 ± 0.1

IC50 values were determined from concentration-response curves fitted with a four-parameter logistic equation.

Experimental Protocols

In Vivo Uterine Contraction Assay in Anesthetized Rats

This protocol describes an in vivo method to assess the inhibitory effect of this compound on oxytocin-induced uterine contractions in anesthetized female rats.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound

  • Oxytocin

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Saline (0.9% NaCl)

  • Intrauterine balloon catheter

  • Pressure transducer

  • Data acquisition system

  • Intravenous (IV) and intraperitoneal (IP) injection supplies

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using a suitable anesthetic agent.

    • Place the rat on a heating pad to maintain body temperature.

    • Perform a midline abdominal incision to expose the uterus.

    • Insert a small, water-filled balloon catheter into one uterine horn and secure it with a ligature.

    • Connect the catheter to a pressure transducer to record intrauterine pressure changes.

    • Cannulate the jugular vein for intravenous administration of compounds.

  • Experimental Workflow:

InVivo_Workflow Anesthetize_Rat Anesthetize Rat Surgical_Prep Surgical Preparation (Expose Uterus, Insert Catheter, Cannulate Vein) Anesthetize_Rat->Surgical_Prep Stabilization Stabilization Period (30 min) Surgical_Prep->Stabilization Baseline Record Baseline Uterine Activity Stabilization->Baseline Administer_this compound Administer this compound or Vehicle (IV or IP) Baseline->Administer_this compound Incubation Incubation Period (15-30 min) Administer_this compound->Incubation Oxytocin_Challenge Induce Contractions with Oxytocin (IV Bolus) Incubation->Oxytocin_Challenge Record_Contractions Record Uterine Contractions Oxytocin_Challenge->Record_Contractions Data_Analysis Data Analysis: Calculate % Inhibition Record_Contractions->Data_Analysis

Figure 2: Workflow for the In Vivo Uterine Contraction Assay.
  • Data Acquisition and Analysis:

    • Allow the preparation to stabilize for at least 30 minutes after surgery.

    • Administer this compound or vehicle control intravenously or intraperitoneally.

    • After a predetermined pretreatment time (e.g., 15-30 minutes), administer an intravenous bolus of oxytocin to induce uterine contractions.

    • Record the uterine contractions for a set period (e.g., 10-20 minutes).

    • The contractile response can be quantified by measuring the area under the curve (AUC) of the pressure recording.

    • Calculate the percentage inhibition of the oxytocin-induced contraction by this compound compared to the vehicle control group.

Ex Vivo Isolated Uterine Strip Assay

This protocol details an ex vivo method to determine the potency (IC50) of this compound in inhibiting oxytocin-induced contractions in isolated rat uterine tissue.

Materials:

  • Female Sprague-Dawley rats (200-250 g), pre-treated with estrogen to sensitize the uterus.

  • This compound

  • Oxytocin

  • De Jalon's solution or Krebs-Henseleit solution

  • Organ bath system with temperature control and aeration

  • Isotonic force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize an estrogen-primed rat and dissect the uterus.

    • Place the uterine horns in cold, oxygenated physiological salt solution.

    • Clean the tissue of fat and connective tissue and cut longitudinal strips (approximately 1.5 cm long and 0.2 cm wide).

  • Experimental Setup:

    • Mount the uterine strips in an organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect one end of the strip to a fixed hook and the other end to an isotonic force transducer.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60-90 minutes, with regular washing every 15 minutes.

  • Experimental Protocol:

    • After equilibration, induce submaximal contractions with a fixed concentration of oxytocin (e.g., EC50 concentration).

    • Once a stable contractile response is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.

    • Record the inhibition of the oxytocin-induced contraction at each concentration of this compound.

  • Data Analysis:

    • Measure the amplitude of the uterine contractions at baseline (with oxytocin alone) and after the addition of each concentration of this compound.

    • Calculate the percentage inhibition for each concentration of this compound.

    • Construct a concentration-response curve and determine the IC50 value using non-linear regression analysis.

Conclusion

The provided protocols offer robust and reproducible methods for evaluating the inhibitory effects of the oxytocin receptor antagonist, this compound, on uterine contractions. The in vivo assay provides valuable information on the compound's efficacy in a physiological setting, while the ex vivo assay allows for the precise determination of its potency. Consistent and well-structured data presentation, as outlined in the tables, is essential for the clear interpretation and comparison of results. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and other OTR antagonists.

References

Preparing SHR1653 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation and in vivo use of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. This compound has demonstrated potential for the treatment of central nervous system (CNS)-related conditions due to its ability to penetrate the blood-brain barrier.[1][2]

Mechanism of Action

This compound functions by competitively blocking the binding of oxytocin to the oxytocin receptor (OTR), a G-protein coupled receptor.[2] This inhibition prevents the activation of downstream signaling pathways, such as the Gq-mediated Ca²⁺ signaling cascade, which is involved in various physiological processes including smooth muscle contraction and neurotransmission.[2] Notably, this compound exhibits high selectivity for the OTR over the structurally similar vasopressin receptors (V1A, V1B, and V2), minimizing off-target effects.[1][3]

SHR1653_Mechanism_of_Action cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq protein activation OTR->Gq Activates Oxytocin Oxytocin Oxytocin->OTR Binds This compound This compound This compound->OTR Blocks PLC Phospholipase C (PLC) activation Gq->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ release IP3_DAG->Ca_release Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca_release->Physiological_Response

Caption: this compound signaling pathway inhibition.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity and Selectivity

ParameterSpecies/TargetValueReference
IC₅₀Human OTR15 nM[4][5]
KᵢOTR< 1 nM[2]
Selectivityvs. Vasopressin Receptors>200-fold[2]

Table 2: In Vivo Pharmacokinetic Parameters

SpeciesRouteKey FindingsReference
RatIVLow clearance[3]
DogIVLow clearance[3]
RatOralLinear exposure escalation (30-150 mg/kg)[3]
DogOralLinear exposure escalation (2-20 mg/kg)[3]
Rodents-Brain-to-plasma ratio > 1[2]

Table 3: Acute Toxicity in Rats (7-day study)

ParameterDoseObservationReference
NOAEL300 mg/kgNo observed adverse effects[3]
MTD>900 mg/kgIncreased urinary output at 900 mg/kg[3]

Experimental Protocols

Materials and Storage
  • Compound: this compound powder

  • Storage: Store the solid compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] Protect from light and moisture.[4][5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Formulation Protocols for In Vivo Administration

This compound has low aqueous solubility. The following formulations have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[4][5] It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[5] Gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 1: PEG300 and Tween-80 Based Formulation

  • Add 10% DMSO to the required amount of this compound and vortex until dissolved.

  • Add 40% PEG300 and mix thoroughly until the solution is clear.

  • Add 5% Tween-80 and mix until the solution is clear.

  • Finally, add 45% Saline and mix to achieve the final formulation.

Protocol 2: SBE-β-CD Based Formulation

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Dissolve this compound in 10% DMSO.

  • Add 90% of the 20% SBE-β-CD in saline solution to the DMSO/SHR1653 mixture and mix until clear.

Protocol 3: Corn Oil Based Formulation

  • Dissolve this compound in 10% DMSO.

  • Add 90% Corn Oil to the DMSO/SHR1653 mixture and mix thoroughly until a clear solution is obtained.

In Vivo Dosing and Efficacy Model Workflow

The following diagram outlines a general workflow for an in vivo efficacy study, using the rat uterine contraction model as an example.[3]

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Procedure cluster_data Data Collection & Analysis Formulation Prepare this compound Formulation (e.g., Protocol 1, 2, or 3) Dosing Administer this compound (Specify route and dose) Formulation->Dosing Animal_Prep Anesthetize Rats Animal_Prep->Dosing Oxytocin_Challenge Administer Oxytocin to induce uterine contractions Dosing->Oxytocin_Challenge Measurement Measure Uterine Contractions Oxytocin_Challenge->Measurement Analysis Analyze Inhibition of Contractions Measurement->Analysis Efficacy Determine In Vivo Efficacy Analysis->Efficacy

Caption: General workflow for in vivo efficacy testing.

Safety and Handling

  • This compound is for research use only and not for human or veterinary use.[2]

  • Follow standard laboratory safety procedures when handling the compound and preparing formulations.

  • For injectable solutions, ensure sterility by using sterile components and aseptic techniques. Filtration through a 0.22 µm filter is recommended.[6]

  • Always monitor animals for any adverse effects following administration.[7]

References

Application Notes and Protocols for SHR1653 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SHR1653 is a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR), with an IC50 of 15 nM for the human OTR.[1] It has been developed as a brain-penetrant molecule, making it a valuable tool for investigating the central nervous system effects of oxytocin signaling.[1] By competitively blocking the binding of oxytocin to its receptor, this compound inhibits the downstream signaling cascade mediated by Gq proteins and the subsequent release of intracellular calcium.[2] Proper preparation and storage of this compound solutions are critical for ensuring its stability and the reproducibility of experimental results. These notes provide detailed protocols for the preparation of this compound solutions for research purposes and recommendations for their storage.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2231770-73-1
Molecular Formula C21H21ClFN5O2
Molecular Weight 429.88 g/mol
Appearance Crystalline solid

Solution Preparation Protocols

This compound is sparingly soluble in aqueous solutions and requires the use of co-solvents for the preparation of stock and working solutions. Several formulations have been developed to achieve concentrations suitable for in vivo studies. The following table summarizes recommended solvent systems and the achievable concentrations.

Formulation No.Solvent CompositionMaximum Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.82 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.82 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.82 mM)
Experimental Protocol: Preparation of this compound Formulation 1

This protocol describes the preparation of a 1 mL working solution of this compound in a DMSO, PEG300, Tween-80, and saline vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the solution and mix thoroughly by vortexing.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly by vortexing.

  • If precipitation is observed, the solution can be gently warmed or sonicated to aid dissolution.[1][3]

  • Visually inspect the solution to ensure it is clear before use.

G cluster_start Start cluster_dissolve Dissolution in DMSO cluster_formulate Formulation cluster_finalize Finalization start This compound Powder dissolve_dmso Add DMSO to create 25 mg/mL stock solution start->dissolve_dmso add_peg Add 400 µL PEG300 add_stock Add 100 µL this compound stock solution dissolve_dmso->add_stock add_peg->add_stock add_tween Add 50 µL Tween-80 add_stock->add_tween add_saline Add 450 µL Saline add_tween->add_saline mix Vortex thoroughly add_saline->mix check Visually inspect for clarity mix->check sonicate Warm or sonicate if precipitate is present check->sonicate Precipitate end Ready for use check->end Clear sonicate->check

Workflow for this compound Formulation 1 Preparation.

Storage and Stability

The stability of this compound is dependent on the storage conditions and the solvent system used.

Stock Solutions in DMSO

For long-term storage, it is recommended to prepare a concentrated stock solution of this compound in DMSO. The stability of the DMSO stock solution under different temperature conditions is summarized below.

Storage TemperatureDurationRecommendations
-80°C6 monthsStore in tightly sealed vials to prevent moisture absorption.
-20°C1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1]
Working Solutions

There is limited publicly available data on the stability of this compound in the described aqueous-based formulations. It is strongly recommended that these working solutions are prepared fresh on the day of use. If storage of a working solution is necessary, a stability study should be conducted under the specific storage conditions to ensure the integrity of the compound.

Experimental Protocol: Assessment of this compound Stability in Aqueous Formulation by HPLC

This protocol provides a general method for assessing the chemical stability of this compound in a prepared formulation over time.

Materials:

  • Prepared this compound working solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Temperature-controlled incubator or refrigerator

  • HPLC vials

Procedure:

  • Time Point 0 (T=0): Immediately after preparing the this compound working solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the peak area of this compound. This will serve as the baseline.

  • Storage: Store the remaining working solution under the desired conditions (e.g., room temperature, 4°C).

  • Subsequent Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), take another aliquot from the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation of the compound. The percentage of this compound remaining can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.

Mechanism of Action: Oxytocin Receptor Signaling Pathway

This compound acts as an antagonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). The binding of oxytocin to the OTR typically activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This compound competitively blocks the initial binding of oxytocin, thereby inhibiting this entire downstream signaling pathway.

G OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR This compound This compound This compound->OTR Gq Gq Protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca Ca²⁺ Release ER->Ca triggers Response Cellular Response Ca->Response

This compound inhibits the OTR signaling pathway.

References

Application Notes and Protocols for Measuring SHR1653 Concentration in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR1653 is a potent and selective oxytocin (B344502) receptor (OTR) antagonist that has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS)-related conditions.[1][2][3][4] Accurate measurement of its concentration in brain tissue is critical for preclinical and clinical studies to understand its pharmacokinetics, pharmacodynamics, and to establish a therapeutic window. These application notes provide a detailed protocol for the quantification of this compound in brain tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for this purpose.[5]

Principle of the Assay

The quantification of this compound from brain tissue involves several key steps:

  • Tissue Homogenization: Mechanical disruption of the brain tissue to release the drug.

  • Extraction: Separation of this compound from tissue components using liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: Chromatographic separation of this compound from other molecules followed by detection and quantification using a tandem mass spectrometer.

An internal standard (IS), a molecule structurally similar to this compound, is added at the beginning of the sample preparation process to account for any loss of analyte during extraction and for variations in instrument response.

Signaling Pathway of this compound

This compound acts as an antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor.[3] By blocking the binding of oxytocin, this compound inhibits the downstream signaling cascade, which is primarily mediated through the Gq pathway, leading to a decrease in intracellular calcium mobilization.

SHR1653_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR This compound This compound This compound->OTR Inhibition Gq Gq OTR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Ca2+ release IP3->Ca2+ Cellular_Response Cellular Response Ca2+->Cellular_Response

Figure 1: this compound Signaling Pathway

Experimental Protocols

Brain Tissue Homogenization

This protocol describes the preparation of brain tissue homogenate for subsequent this compound extraction.

Materials:

  • Frozen brain tissue samples

  • Homogenization buffer (e.g., 0.25 M sucrose (B13894) solution)[6]

  • Bead-based homogenizer (e.g., Bullet Blender™) or rotor-stator homogenizer[7][8]

  • Homogenization tubes with beads (e.g., 0.5 mm glass beads)[8]

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Weigh the frozen brain tissue sample (typically 50-100 mg).[8]

  • Place the tissue into a pre-chilled homogenization tube containing beads.[8]

  • Add a specific volume of ice-cold homogenization buffer. A common ratio is 4 volumes of buffer to the weight of the tissue (e.g., 400 µL for 100 mg of tissue).[9]

  • Homogenize the tissue using a bead-based homogenizer according to the manufacturer's instructions (e.g., SPEED 6 for 3 minutes).[8]

  • After homogenization, centrifuge the tubes at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.[9]

  • Carefully collect the supernatant (brain homogenate) for the extraction procedure.

This compound Extraction from Brain Homogenate

This protocol outlines a liquid-liquid extraction method to isolate this compound from the brain homogenate.

Materials:

  • Brain homogenate

  • Internal Standard (IS) solution (a structurally similar compound to this compound, if available)

  • Extraction solvent (e.g., tert-butyl-methyl ether)[10][11]

  • Protein precipitation solvent (e.g., acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette a known volume of brain homogenate (e.g., 100 µL) into a microcentrifuge tube.

  • Add a small volume of the IS solution.

  • Add a protein precipitation solvent, such as acetonitrile (B52724) (typically 3 volumes, e.g., 300 µL), to the homogenate.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add the extraction solvent (e.g., 1 mL of tert-butyl-methyl ether).[10][11]

  • Vortex for 2 minutes to ensure thorough mixing and extraction of this compound into the organic layer.

  • Centrifuge for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow Start Start Brain_Tissue_Sample Brain_Tissue_Sample Start->Brain_Tissue_Sample Homogenization Homogenization Brain_Tissue_Sample->Homogenization Brain_Homogenate Brain_Homogenate Homogenization->Brain_Homogenate Protein_Precipitation Protein_Precipitation Brain_Homogenate->Protein_Precipitation Liquid_Liquid_Extraction Liquid_Liquid_Extraction Protein_Precipitation->Liquid_Liquid_Extraction Evaporation Evaporation Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC_MS_MS_Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data_Analysis LC_MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the LC-MS/MS analysis.

Table 1: LC-MS/MS Parameters for this compound Analysis (Hypothetical)

ParameterValue
LC System
ColumnC18 reverse-phase column (e.g., Zorbax Extend C18)[11]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient20% to 95% B over 5 minutes[11]
Flow Rate0.4 mL/min
Injection Volume10 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)To be determined
Product Ion (Q3)To be determined
Collision EnergyTo be determined

Note: The specific mass transitions (precursor and product ions) and collision energy for this compound and the internal standard need to be determined through method development by infusing a standard solution of the compound into the mass spectrometer.

Table 2: Calibration Curve for this compound in Brain Homogenate (Example Data)

Concentration (ng/mL)Peak Area Ratio (this compound/IS)
10.052
50.248
100.512
502.56
1005.08
50025.4
100051.2

A calibration curve should be prepared by spiking known concentrations of this compound into blank brain homogenate and processing these samples alongside the unknown samples. The curve should be linear over the expected concentration range in the study samples.[10][11]

Table 3: this compound Concentration in Brain Tissue Samples (Example Data)

Sample IDBrain RegionTime Point (post-dose)Measured Concentration (ng/g tissue)
Animal 1Cortex1 hour152.3
Animal 2Cortex1 hour165.8
Animal 3Hippocampus1 hour128.9
Animal 4Hippocampus1 hour135.2
Animal 5Cortex4 hours89.7
Animal 6Cortex4 hours95.1
Animal 7Hippocampus4 hours75.4
Animal 8Hippocampus4 hours81.6

Alternative and Emerging Technologies

While LC-MS/MS is the recommended method, other techniques could be considered:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Less sensitive and selective than LC-MS/MS but may be suitable for higher concentrations.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method requires the development of specific antibodies against this compound.[12][13][14] If available, it can be a high-throughput and cost-effective method for quantification.[14] Competitive ELISA formats are often used for small molecules.[15]

Conclusion

This document provides a comprehensive guide for the quantification of this compound in brain tissue. The detailed protocols for tissue homogenization, drug extraction, and LC-MS/MS analysis, along with the structured tables for data presentation, will aid researchers in obtaining accurate and reproducible results. Adherence to good laboratory practices and proper method validation are essential for ensuring the quality and reliability of the data generated.

References

Troubleshooting & Optimization

SHR1653 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. The following information is designed to address common issues, particularly when using Phosphate-Buffered Saline (PBS) as a solvent.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in aqueous buffers like PBS?

Based on available data, this compound is poorly soluble in aqueous solutions, including PBS. Direct dissolution in PBS is likely to result in precipitation or an inability to achieve the desired concentration. It is characterized as a solid that is soluble in organic solvents like DMSO.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] A stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve.[2] It is also noted that hygroscopic DMSO can affect solubility, so using a fresh, unopened container of DMSO is recommended.[2]

Q3: My this compound precipitated when I diluted my DMSO stock solution in PBS. What should I do?

This is a common issue due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer like PBS, the compound can crash out of solution. To avoid this, it is crucial to use a formulation vehicle that can maintain the solubility of this compound in an aqueous environment.

Troubleshooting Guide: Improving this compound Solubility

If you are observing precipitation or low solubility of this compound in PBS, consider the following troubleshooting steps and alternative formulation strategies.

Initial Preparation & Handling
  • Fresh Solvents: Ensure you are using high-quality, anhydrous DMSO for your stock solution.

  • Sonication & Gentle Heating: If this compound does not readily dissolve in DMSO, gentle warming and/or sonication can be used to aid dissolution.[2]

  • Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C to maintain stability.[2] Repeated freeze-thaw cycles should be avoided by preparing aliquots.

Recommended Formulations for Aqueous Solutions

Direct dilution into PBS is not recommended. The following table summarizes tested formulations for achieving a clear solution of this compound for in vivo or in vitro use.[2][3]

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
SBE-β-CD in Saline -90% (of 20% solution)-
Corn Oil --90%
Achieved Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
Resulting Solution ClearClearClear

Detailed Experimental Protocols

Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80)

This protocol utilizes a combination of co-solvents and a surfactant to maintain this compound solubility in a saline solution.

Materials:

  • This compound

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly.

  • Add Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Finally, add the saline to reach the final desired volume and concentration. Mix well.

For example, to prepare 1 mL of a 2.5 mg/mL this compound solution:

  • Start with 100 µL of a 25 mg/mL this compound in DMSO stock solution.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to bring the total volume to 1 mL.

Protocol 2: Cyclodextrin-Based Formulation

This method uses a modified cyclodextrin (B1172386) (SBE-β-CD) to encapsulate the drug and improve its aqueous solubility.

Materials:

  • This compound

  • DMSO (anhydrous)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring or gentle warming to dissolve.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock to reach the final desired volume and concentration. Mix thoroughly.

Visualizing Experimental Workflows

Workflow for Preparing a Co-Solvent Formulation

cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Final Formulation (1 mL Example) A Weigh this compound Powder B Add DMSO A->B C Sonicate/Vortex B->C D 25 mg/mL Stock Solution C->D E 100 µL of Stock Solution D->E Use in Formulation F Add 400 µL PEG300 E->F G Add 50 µL Tween-80 F->G H Add 450 µL Saline G->H I Final Clear Solution (2.5 mg/mL this compound) H->I

Caption: Workflow for this compound co-solvent formulation preparation.

Troubleshooting Logic for Solubility Issues

Start Start: Dissolving this compound in PBS Issue Precipitation Observed? Start->Issue CheckStock Check DMSO Stock: - Is it clear? - Is DMSO fresh? Issue->CheckStock Yes Failure Still Issues? Contact Technical Support Issue->Failure No, but not dissolving UseCoSolvent Recommended Action: Use a co-solvent or cyclodextrin formulation CheckStock->UseCoSolvent Success Achieved Clear Solution UseCoSolvent->Success

References

Technical Support Center: Optimizing SHR1653 Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for behavioral studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for behavioral studies in rodents?

A1: Currently, there are no published behavioral studies that provide a specific optimal dose of this compound. However, based on its pharmacokinetic profile and safety data, a logical starting point can be extrapolated. A non-GLP 7-day acute toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 300 mg/kg.[1] An efficacious dose of 30 mg/kg was noted in a rat uterine contraction model.[1] Therefore, for initial behavioral experiments, a conservative starting dose in the range of 10-30 mg/kg (administered orally) is a reasonable starting point. Dose-response studies are crucial to determine the optimal dose for your specific behavioral paradigm.

Q2: How does the blood-brain barrier (BBB) penetration of this compound affect its dosage for central nervous system (CNS) studies?

A2: this compound has been shown to have excellent blood-brain barrier penetration, which is a key advantage for investigating its effects on CNS-related behaviors.[2] This high permeability suggests that systemic administration should effectively engage central oxytocin receptors. When determining dosage, it is important to consider that direct central effects can be expected. Therefore, it is advisable to start with lower doses and carefully observe for any behavioral changes.

Q3: What are the known off-target effects of this compound?

A3: this compound is a highly selective antagonist for the oxytocin receptor (OTR). It exhibits excellent selectivity over the structurally similar vasopressin receptors (V1aR, V1bR, and V2R).[2] This high selectivity minimizes the risk of off-target effects related to the vasopressin system, which can influence social behaviors.

Q4: What are the potential behavioral effects of blocking oxytocin receptors?

A4: The oxytocin system is involved in a wide range of social behaviors.[3] Therefore, administration of an OTR antagonist like this compound could potentially influence:

  • Social Recognition and Memory: OTR antagonists have been shown to impair social recognition memory in animal models.[4]

  • Social Interaction and Preference: Blockade of oxytocin receptors may alter social preferences and reduce the time spent in social interaction.[5]

  • Maternal Behavior: Oxytocin is crucial for maternal behaviors, and its antagonism can disrupt typical maternal care.[3]

  • Sexual Behavior: OTR antagonists have been investigated for their potential to modulate sexual behaviors, including delaying ejaculation.[2][6]

  • Anxiety and Fear-Related Behaviors: The oxytocin system plays a role in regulating anxiety. The effects of OTR antagonists on anxiety-like behaviors can be complex and may depend on the specific context and dosage.[2][6]

Q5: How should I prepare this compound for in vivo administration?

A5: Proper formulation is critical for ensuring the bioavailability of this compound. For oral administration, it can be formulated as a suspension or solution. A common vehicle for preclinical studies is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound is fully dissolved or evenly suspended before administration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable behavioral effect at the initial dose. - Insufficient Dose: The initial dose may be too low to elicit a significant behavioral response in your specific model. - Poor Bioavailability: Improper formulation or administration technique could lead to low absorption. - High Individual Variability: Biological variability among animals can lead to a range of responses.- Conduct a Dose-Response Study: Systematically increase the dose to identify the effective range. - Verify Formulation: Ensure this compound is properly dissolved or suspended in the vehicle. Consider using a different vehicle if solubility is an issue. - Increase Sample Size: A larger number of animals per group can help to account for individual variability.
Unexpected or contradictory behavioral effects. - Dose-Dependent Biphasic Effects: Some compounds exhibit different effects at low versus high doses. - Context-Dependent Effects: The behavioral outcome may be influenced by the specific experimental conditions (e.g., housing, stress levels). - Off-Target Effects (unlikely but possible): Although highly selective, very high doses could potentially lead to unforeseen off-target interactions.- Widen the Dose Range: Test a broader range of doses, including lower and higher concentrations, to characterize the full dose-response curve. - Standardize Experimental Conditions: Ensure all experimental parameters are consistent across all animals and groups. - Review Literature on Similar Compounds: Examine studies on other OTR antagonists for insights into potential paradoxical effects.
Signs of toxicity or adverse effects. - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose.- Immediately reduce the dose. - Consult the Safety Data: The NOAEL for this compound in a 7-day rat study was 300 mg/kg.[1] Doses approaching this level should be used with caution. - Monitor Animals Closely: Observe animals for any signs of distress, changes in weight, or abnormal behavior.

Quantitative Data Summary

This compound Pharmacokinetic and Safety Data

ParameterSpeciesValueReference
IC50 (hOTR) Human15 nM[4]
NOAEL (7-day study) Rat300 mg/kg[1]
Efficacious Dose (Uterine Contraction) Rat30 mg/kg[1]

Dosages of Other Oxytocin Receptor Antagonists in Behavioral Studies

CompoundSpeciesDose RangeBehavioral TestReference
L-368,899 Male MiceNot specifiedSocial Rank, Sex Preference[5]
Cligosiban Human400-800 mgPremature Ejaculation[7]

Experimental Protocols

Protocol: Dose-Response Study for Social Recognition Task

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar), socially housed.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) at three concentrations (e.g., 10 mg/kg, 30 mg/kg, and 100 mg/kg) and a vehicle control.

  • Habituation: Habituate the animals to the testing arena for 5-10 minutes for 2-3 days prior to the experiment.

  • Administration: Administer this compound or vehicle via oral gavage 60 minutes before the first exposure to a juvenile rat.

  • Social Recognition Task (Trial 1): Place a juvenile rat in the home cage of the adult test rat for a 5-minute interaction period. Record the time the adult rat spends investigating the juvenile.

  • Inter-trial Interval: Return the juvenile to its home cage for a 30-minute interval.

  • Social Recognition Task (Trial 2): Re-introduce the same juvenile rat to the adult's cage for another 5-minute interaction. Record the investigation time. A reduction in investigation time in Trial 2 compared to Trial 1 indicates social recognition memory.

  • Data Analysis: Analyze the investigation times between groups and between trials to determine the effect of different this compound doses on social recognition.

Visualizations

SHR1653_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Extracellular Space OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., social bonding, uterine contraction) Ca->Cellular_Response PKC->Cellular_Response Oxytocin Oxytocin Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Binds and Blocks

Caption: Mechanism of this compound as an oxytocin receptor antagonist.

Experimental_Workflow A Literature Review & Dose Selection (Start with 10-30 mg/kg) B Pilot Study (Small cohort, single dose vs. vehicle) A->B C Dose-Response Study (Multiple doses to determine ED50) B->C D Behavioral Testing (e.g., Social Interaction, Fear Conditioning) C->D E Data Analysis & Interpretation D->E G Troubleshooting (e.g., solubility, unexpected effects) D->G F Refine Dosage & Protocol E->F F->D Iterative Optimization G->F

Caption: Workflow for this compound dosage optimization in behavioral studies.

References

Navigating In Vitro Assay Variability for the Oxytocin Receptor Antagonist SHR1653: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in in vitro assays involving the oxytocin (B344502) receptor (OTR) antagonist, SHR1653. This compound is a potent and selective antagonist of the OTR, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the mobilization of intracellular calcium.[1][2][3][4][5]

In vitro characterization of this compound and other OTR antagonists typically involves two main types of assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of agonist-induced downstream signaling.[2][6] A common functional assay for OTR antagonists is the measurement of intracellular calcium mobilization.[1][3][7][8][9] This guide will focus on troubleshooting cell-based functional assays, with additional considerations for binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the oxytocin receptor (OTR).[1][2][3][4] It blocks the binding of the native ligand, oxytocin, to the OTR, thereby inhibiting the downstream signaling cascade. The OTR is a Gq-coupled GPCR, and its activation leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium concentration.[2][3] this compound prevents this agonist-induced calcium mobilization.

Q2: What are the common in vitro assays used to characterize this compound?

A2: The two primary in vitro assays for this compound are:

  • Radioligand Binding Assays: These assays measure the affinity of this compound for the OTR by competing with a radiolabeled ligand. The output is typically the inhibitory constant (Ki).[2][6]

  • Functional Assays: These assays measure the ability of this compound to inhibit the functional response induced by an OTR agonist (e.g., oxytocin). The most common functional assay for Gq-coupled receptors like the OTR is the calcium mobilization assay, which measures changes in intracellular calcium levels using fluorescent dyes.[1][3][7][8][9]

Q3: What are the critical reagents and materials for an this compound in vitro assay?

A3: Key reagents and materials include:

  • This compound: Ensure proper storage and handling to maintain its stability and activity.[1][2]

  • Cell Line: A cell line stably or transiently expressing the human oxytocin receptor is required.

  • OTR Agonist: A potent and stable OTR agonist, such as oxytocin, is needed to stimulate the receptor.

  • Assay Buffer: The composition of the assay buffer is critical for optimal cell health and receptor function.

  • Calcium-sensitive dye (for functional assays): Dyes like Fluo-4 AM or Fura-2 AM are commonly used to measure intracellular calcium.

  • Radioligand (for binding assays): A high-affinity radiolabeled ligand for the OTR is necessary.[2]

  • Microplates: The choice of microplate can impact assay performance.[6]

Troubleshooting Guide: Functional Calcium Mobilization Assay

High variability in a cell-based calcium mobilization assay can manifest as inconsistent dose-response curves, a high degree of well-to-well variation, or a shifting IC50 value for this compound. The following sections address common sources of variability and provide targeted troubleshooting solutions.

Issue 1: Inconsistent or Low Signal-to-Noise Ratio

A poor signal-to-noise ratio can make it difficult to accurately determine the potency of this compound.

Potential Cause Troubleshooting Recommendation
Suboptimal Cell Health Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. Perform routine checks for mycoplasma contamination.[9]
Low Receptor Expression Verify the expression level of the oxytocin receptor in your cell line. If expression is low, consider using a different clone or optimizing transfection conditions.
Inadequate Dye Loading Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that the dye is not toxic to the cells at the concentration used.
Agonist Concentration Too High or Too Low Determine the optimal agonist (e.g., oxytocin) concentration to use for stimulation. An EC80 concentration is often recommended for antagonist assays.[10]
Incorrect Assay Buffer Composition Ensure the assay buffer has the correct pH, salt concentration, and contains necessary ions like calcium.
Issue 2: High Well-to-Well Variability

Significant variation between replicate wells can lead to unreliable data and difficulty in fitting dose-response curves.

Potential Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding to achieve a uniform cell monolayer.[8]
Pipetting Errors Use calibrated single and multichannel pipettes. Be mindful of pipetting technique to ensure accurate and consistent dispensing of compounds and reagents.[7]
Edge Effects "Edge effects" in microplates can be caused by temperature and humidity gradients. To minimize this, avoid using the outer wells of the plate or fill them with buffer or media.
Compound Precipitation This compound or the agonist may precipitate at high concentrations. Visually inspect solutions and consider using a different solvent or a lower concentration range if precipitation is observed.[1]
Incomplete Mixing Ensure thorough but gentle mixing of reagents in the wells after addition.
Issue 3: Drifting IC50 Values

A shift in the IC50 value of this compound between experiments can indicate a lack of assay robustness.

Potential Cause Troubleshooting Recommendation
Variability in Cell Passage Number Use cells within a defined passage number range for all experiments, as receptor expression and cell signaling can change with excessive passaging.[9]
Inconsistent Incubation Times Standardize all incubation times, including pre-incubation with this compound and stimulation with the agonist.
Reagent Instability Prepare fresh dilutions of this compound and the agonist for each experiment from frozen stocks. Avoid repeated freeze-thaw cycles.
Fluctuations in Assay Temperature Ensure that all assay steps are performed at a consistent and optimized temperature.
Instrument Settings Verify that the settings on the plate reader (e.g., excitation and emission wavelengths, gain settings) are consistent between runs.

Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for a cell-based calcium mobilization assay to determine the potency of this compound.

  • Cell Seeding: Seed cells expressing the human oxytocin receptor into a 96-well or 384-well black-walled, clear-bottom microplate at an optimized density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading: Remove the cell culture medium and add a solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Compound Addition: After dye loading, wash the cells with assay buffer. Add serial dilutions of this compound to the appropriate wells and incubate for a specific period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of an OTR agonist (e.g., oxytocin, typically at its EC80) to all wells except for the negative controls.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is determined by plotting the response against the antagonist concentration and fitting the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of the Oxytocin Receptor

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Binds and Inhibits Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Opens Channel Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase Cellular_Response Cellular Response Ca_increase->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for this compound In Vitro Assay

SHR1653_Assay_Workflow start Start seed_cells Seed OTR-expressing cells in microplate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation dye_loading Load cells with calcium-sensitive dye overnight_incubation->dye_loading wash_cells Wash cells dye_loading->wash_cells add_this compound Add serial dilutions of this compound wash_cells->add_this compound pre_incubation Pre-incubate add_this compound->pre_incubation add_agonist Add OTR agonist (e.g., Oxytocin) pre_incubation->add_agonist read_plate Measure fluorescence (kinetic read) add_agonist->read_plate data_analysis Analyze data and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow.

Troubleshooting Logic Diagram

Troubleshooting_Logic start High Assay Variability check_signal Low Signal-to-Noise? start->check_signal check_well_variation High Well-to-Well Variability? start->check_well_variation check_ic50_drift Drifting IC50? start->check_ic50_drift signal_solutions Check: - Cell Health & Mycoplasma - Receptor Expression - Dye Loading - Agonist Concentration check_signal->signal_solutions Yes well_variation_solutions Check: - Cell Seeding Uniformity - Pipetting Technique - Edge Effects - Compound Solubility check_well_variation->well_variation_solutions Yes ic50_drift_solutions Check: - Cell Passage Number - Incubation Times - Reagent Stability - Assay Temperature check_ic50_drift->ic50_drift_solutions Yes resolve Problem Resolved signal_solutions->resolve well_variation_solutions->resolve ic50_drift_solutions->resolve

Caption: Troubleshooting Decision Tree.

References

Preventing SHR1653 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for SHR1653 in solution to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions.[1] Avoid repeated freeze-thaw cycles.

Storage TemperatureDurationNotes
-80°C6 monthsSealed storage, protected from moisture and light.[1]
-20°C1 monthSealed storage, protected from moisture and light.[1]

Q2: How should I prepare a working solution of this compound for in vivo experiments?

A2: this compound has limited solubility in aqueous solutions. Co-solvents are typically required to achieve a clear and stable solution. Below are some recommended formulation protocols.[1][2] It is crucial to add the solvents in the specified order and ensure the solution is clear before adding the next solvent.[2]

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.82 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.82 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.82 mM)[1]

Q3: What should I do if I observe precipitation when preparing my this compound solution?

A3: If precipitation occurs, you can gently heat the solution and/or use sonication to aid in dissolution.[1] Ensure the solution is completely clear before use. If precipitation persists, consider preparing a fresh solution or adjusting the formulation.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not publicly available, it is recommended to protect solutions from light as a general precaution to prevent potential photodegradation.[1] Store solutions in amber vials or wrap containers with aluminum foil.

Troubleshooting Guide: this compound Degradation in Solution

This guide addresses potential issues related to the degradation of this compound in solution. As specific degradation pathways for this compound have not been detailed in publicly available literature, this guidance is based on general principles of small molecule stability.

IssuePotential CauseRecommended Action
Loss of Potency or Inconsistent Results Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or other chemical degradation pathways, especially if stored improperly or for extended periods in solution.- Prepare fresh solutions before each experiment.- Store stock solutions at the recommended temperature (-80°C for long-term, -20°C for short-term).[1]- Protect solutions from light.[1]- Consider using de-gassed solvents to minimize oxidation.
Precipitation or Cloudiness in Solution Poor Solubility or Saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.- Follow the recommended formulation protocols carefully, adding solvents in the correct order.[2]- Use gentle heating or sonication to aid dissolution.[1]- If the issue persists, consider reducing the final concentration of this compound.
pH Shift in Solution Buffer Instability or Interaction: The buffer system may be unstable over time or could be interacting with this compound.- Use freshly prepared buffers for your experiments.- If possible, check the pH of your final this compound solution to ensure it is within the desired range for your experiment.

Experimental Protocols

Protocol: Assessment of this compound Solution Stability

This protocol outlines a general method for assessing the stability of this compound in a specific formulation.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the desired formulation at a known concentration.

    • Divide the solution into multiple aliquots for testing at different time points and conditions.

  • Storage Conditions:

    • Store the aliquots under various conditions to be tested (e.g., 4°C, room temperature, protected from light, exposed to light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each storage condition.

    • Analyze the concentration and purity of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The HPLC method should be capable of separating the parent this compound peak from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizations

SHR1653_Troubleshooting_Workflow start Start: Preparing this compound Solution prep_issue Issue Encountered During Preparation? start->prep_issue precip Precipitation or Cloudiness prep_issue->precip Yes no_issue No Immediate Issue prep_issue->no_issue No heat_sonic Apply Gentle Heat / Sonication precip->heat_sonic reassess Re-assess Solution Clarity heat_sonic->reassess clear Solution is Clear Proceed to Experiment reassess->clear Yes not_clear Still Not Clear reassess->not_clear No reformulate Consider Reformulation or Preparing a Fresh Solution not_clear->reformulate experiment Proceed to Experiment no_issue->experiment exp_issue Inconsistent Experimental Results? experiment->exp_issue check_stability Investigate Potential Degradation (Follow Stability Protocol) exp_issue->check_stability Yes success Experiment Successful exp_issue->success No SHR1653_Stability_Testing_Workflow start Start: Prepare this compound Solution aliquot Aliquot Solution for Different Stress Conditions (T, Light, etc.) start->aliquot storage Store Aliquots Under Defined Conditions aliquot->storage sampling Collect Samples at Predetermined Time Points storage->sampling analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_analysis Calculate % Remaining this compound and Identify Degradants analysis->data_analysis conclusion Determine Stability and Shelf-Life Under Tested Conditions data_analysis->conclusion SHR1653_Degradation_Pathway_Hypothetical This compound This compound hydrolysis Hydrolytic Degradants This compound->hydrolysis  H₂O / pH oxidation Oxidative Degradants This compound->oxidation  O₂ / Peroxides photolysis Photolytic Degradants This compound->photolysis  Light

References

Technical Support Center: SHR1653 In Vivo Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SHR1653 in in vivo experiments. The information is designed to address potential issues and questions regarding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a highly potent and selective oxytocin (B344502) receptor (OTR) antagonist.[1][2][3] Preclinical studies have demonstrated its excellent selectivity over the structurally similar vasopressin receptors (V1A, V1B, and V2).[2][4] This high selectivity minimizes the potential for off-target effects mediated by these related receptors.

Q2: Has this compound been screened against a broader panel of off-target proteins?

A2: Publicly available data does not contain information on broad off-target screening panels for this compound. The primary focus of published preclinical studies has been on its high selectivity against vasopressin receptors.

Q3: What were the findings of in vivo toxicity studies for this compound?

A3: A non-GLP 7-day acute toxicity study in rats showed that this compound was well-tolerated even at high doses. The only adverse finding reported was an increase in urinary output at the highest dose of 900 mg/kg.[4] The No-Observed-Adverse-Effect Level (NOAEL) was established at 300 mg/kg.[4]

Q4: What is the potential for this compound to cause cardiac-related off-target effects?

A4: Preclinical data suggests a lower risk of cardiac-related off-target effects for this compound. In a human Ether-a-go-go-Related Gene (hERG) assay, this compound showed less inhibition (IC50 = 16 μM) compared to another tested compound, indicating a reduced potential for causing cardiac arrhythmias.[4]

Q5: Does this compound have the potential for drug-drug interactions?

A5: this compound exhibited weak inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with all IC50 values being greater than 10 μM.[4] This suggests a low likelihood of significant drug-drug interactions mediated by these enzymes.[4]

Troubleshooting Guides

Issue: I am observing an unexpected phenotype in my in vivo experiment with this compound. How can I determine if it is an off-target effect?

Troubleshooting Workflow:

  • Confirm On-Target Engagement:

    • Ensure that the administered dose of this compound is appropriate to achieve sufficient target engagement at the oxytocin receptor.

    • If possible, measure a downstream biomarker of OTR antagonism to confirm that the drug is having its intended biological effect.

  • Rule Out Experimental Artifacts:

    • Carefully review your experimental protocol for any potential sources of error.

    • Ensure the vehicle control group is behaving as expected.

    • Consider if the observed phenotype could be a result of the experimental procedure itself.

  • Investigate Potential Off-Target Effects:

    • Literature Review: Conduct a thorough literature search for any known off-target effects of similar OTR antagonists.

    • Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. A clear dose-response relationship may suggest a pharmacological effect (either on-target or off-target).

    • Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the inactive analog does not produce the unexpected phenotype, it is more likely that the effect is due to the pharmacological activity of this compound.

    • Rescue Experiment: If feasible, try to "rescue" the phenotype by co-administering an OTR agonist. If the phenotype is reversed, it is likely an on-target effect. If it persists, it may be an off-target effect.

Quantitative Data Summary

Table 1: In Vitro Selectivity of this compound

ReceptorIC50 (nM)
Human OTR15
Human V1A>10000
Human V1B>10000
Human V2>10000

Data sourced from preclinical studies.

Table 2: 7-Day Acute Rat Toxicity Study of this compound

Dosage (mg/kg)Observed Effects
100No abnormal findings
300No abnormal findings (NOAEL)
900Increased urinary output

Data sourced from a non-GLP study.[4]

Experimental Protocols

Rat Uterine Contraction Model (for in vivo efficacy):

  • Anesthetize female Sprague-Dawley rats.

  • Administer this compound or vehicle control (e.g., orally).

  • After a predetermined time, administer oxytocin intravenously to induce uterine contractions.

  • Measure the frequency and amplitude of uterine contractions.

  • Calculate the percentage inhibition of uterine contractions for the this compound-treated group compared to the vehicle control group. A dose-dependent inhibition of contractions indicates on-target OTR antagonism.[4]

Pharmacokinetic (PK) Studies:

  • Administer a single dose of this compound to the study animals (e.g., rats, dogs) via the intended route of administration (e.g., oral, intravenous).

  • Collect blood samples at various time points post-dosing.

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. Favorable PK profiles were observed for this compound across species.[4]

Visualizations

OTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq/11 Gq/11 OTR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC DAG->PKC Cellular_Response Physiological Response (e.g., Uterine Contraction) Ca2+->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway and this compound Mechanism of Action.

Troubleshooting_Workflow Start Unexpected In Vivo Effect Observed Confirm_On_Target Confirm On-Target Engagement Start->Confirm_On_Target Rule_Out_Artifacts Rule Out Experimental Artifacts Confirm_On_Target->Rule_Out_Artifacts Investigate_Off_Target Investigate Potential Off-Target Effect Rule_Out_Artifacts->Investigate_Off_Target Dose_Response Is the effect dose-dependent? Investigate_Off_Target->Dose_Response Inactive_Analog Test Inactive Structural Analog Dose_Response->Inactive_Analog Yes Conclusion_Artifact Experimental Artifact Dose_Response->Conclusion_Artifact No Rescue_Experiment Perform Rescue Experiment Inactive_Analog->Rescue_Experiment Conclusion_On_Target Likely On-Target Effect Rescue_Experiment->Conclusion_On_Target Phenotype Rescued Conclusion_Off_Target Potential Off-Target Effect Rescue_Experiment->Conclusion_Off_Target Phenotype Persists

Caption: Troubleshooting Workflow for Unexpected In Vivo Effects.

References

How to minimize SHR1653 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of SHR1653 in cell culture experiments. Our troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize precipitation and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor.[1][2] By blocking the binding of oxytocin to its receptor, this compound can be used to study the physiological roles of the oxytocin signaling pathway in various cellular processes.

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common challenge. The primary reasons for this include:

  • Exceeding Aqueous Solubility: The concentration of this compound in the final cell culture medium may be above its solubility limit.

  • Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock solution directly into the aqueous medium can cause the compound to "crash out" of solution.

  • Solvent Concentration: While DMSO is an excellent solvent for many small molecules, its final concentration in the cell culture medium should be kept to a minimum (ideally ≤0.1% to ≤0.5%) to avoid both direct cytotoxicity and precipitation of the compound.

  • pH and Temperature: Although this compound is reported to have high solubility in PBS at pH 7.4, significant deviations in the pH of your cell culture medium could affect its solubility.[2] Temperature fluctuations can also impact solubility.

  • Interactions with Media Components: While less common, certain components of complex cell culture media could potentially interact with this compound and reduce its solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: How should I store this compound stock solutions?

Store this compound as a powder at -20°C for long-term stability. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into cell culture medium. The compound is "crashing out" due to rapid environmental change from organic solvent to aqueous solution.Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the DMSO stock drop-wise while gently vortexing the medium.
Cloudiness or visible particles in the cell culture plate wells after adding this compound. The final concentration of this compound exceeds its solubility limit in the complete medium.Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Reduce the final working concentration in your experiments accordingly.
The final DMSO concentration is too high, reducing the aqueous solubility of this compound.Ensure the final DMSO concentration in your culture wells is as low as possible, ideally not exceeding 0.1%. Perform serial dilutions of your stock in DMSO before the final dilution into the medium to achieve a low final solvent concentration.
Inconsistent experimental results. Potential precipitation is not always visible to the naked eye and may be affecting the effective concentration of this compound.After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully collect the supernatant to add to your cells. This can help remove microscopic precipitates.
The pH of the medium has shifted, affecting this compound solubility.Ensure your cell culture medium is properly buffered and the pH is stable within the physiological range (typically 7.2-7.4).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.

  • Calculation: Determine the required volume of DMSO to add to achieve a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

This protocol uses a serial dilution method to minimize the risk of precipitation.

  • Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

  • Intermediate Dilutions (in DMSO): Prepare a series of intermediate dilutions of your 10 mM this compound stock solution in DMSO. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can prepare a 1000X (10 mM) stock.

  • Final Dilution (in Medium):

    • For a 1:1000 dilution, add 1 µL of your 10 mM DMSO stock to 999 µL of pre-warmed complete cell culture medium.

    • Add the DMSO stock to the medium drop-wise while gently vortexing to ensure rapid and even dispersion.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness.

  • Application to Cells: Add the freshly prepared this compound working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Protocol 3: Determining the Maximum Soluble Concentration of this compound
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Medium: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing your complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.

  • Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).

  • Observe: Visually inspect the wells for precipitation at several time points (e.g., 0, 2, 6, and 24 hours). You can also use a plate reader to measure absorbance at 600 nm to quantify precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration of this compound under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls start This compound Powder dissolve Dissolve in 100% DMSO to 10 mM start->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot intermediate Prepare Intermediate Dilutions in DMSO aliquot->intermediate prewarm Pre-warm Cell Culture Medium (37°C) final_dilution Add drop-wise to pre-warmed medium while vortexing prewarm->final_dilution intermediate->final_dilution inspect Visually Inspect for Precipitation final_dilution->inspect add_to_cells Add to Cells inspect->add_to_cells vehicle_control Vehicle Control (Medium + DMSO) add_to_cells->vehicle_control untreated_control Untreated Control (Medium Only) add_to_cells->untreated_control troubleshooting_logic start Precipitation Observed? cause1 Cause: Exceeded Solubility Limit start->cause1 Yes cause2 Cause: Improper Dilution Technique start->cause2 Yes cause3 Cause: High Final DMSO Concentration start->cause3 Yes no_precip No Precipitation: Proceed with Experiment start->no_precip No solution1 Solution: Lower Final Concentration cause1->solution1 solution2 Solution: Use Serial Dilutions & Vortexing cause2->solution2 solution3 Solution: Keep DMSO ≤0.1% cause3->solution3

References

Technical Support Center: Validating SHR1653 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, in a new cell line. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] Its mechanism of action is the competitive binding to the OTR, which blocks the binding of the endogenous ligand, oxytocin. This inhibition prevents the activation of the downstream Gq-mediated signaling pathway, which involves the release of intracellular calcium.[2]

Q2: Which cell lines are suitable for testing this compound activity?

A2: The choice of cell line is critical for successfully validating this compound activity. The selected cell line must express the oxytocin receptor. Suitable options include:

  • Recombinant cell lines: These are cell lines (e.g., HEK293, U2OS) that have been genetically engineered to express the human oxytocin receptor. They typically provide a robust and reproducible signaling window.

  • Cell lines with endogenous receptor expression: Some cell lines naturally express the oxytocin receptor, such as the human small cell lung carcinoma cell lines DMS79, H146, and H345.[3][4] Using such a cell line can provide a more physiologically relevant context.

Before starting your experiments, it is crucial to confirm OTR expression in your chosen cell line at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry, if a reliable antibody is available) levels.

Q3: What are the key in vitro assays to validate this compound activity?

A3: The two primary in vitro assays for validating the activity of an OTR antagonist like this compound are:

  • Calcium Mobilization Assay: This functional assay measures the ability of this compound to inhibit the oxytocin-induced increase in intracellular calcium.

  • Radioligand Binding Assay: This assay directly measures the binding affinity of this compound to the oxytocin receptor.

Data Presentation

The following table summarizes the expected quantitative data for this compound.

ParameterValueCell Line/Assay ConditionsSource
IC50 ~15 nMHuman Oxytocin Receptor (hOTR). Specific cell line and assay conditions not detailed in the source.[Source describing potency]
Ki TBDTo be determined by radioligand binding assay in the selected cell line.N/A

Experimental Protocols

Calcium Mobilization Assay

Principle: This assay measures the change in intracellular calcium concentration upon GPCR activation. In the case of the Gq-coupled OTR, agonist binding leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. This compound, as an antagonist, will inhibit this oxytocin-induced calcium release in a dose-dependent manner.

Detailed Methodology:

  • Cell Culture:

    • Plate OTR-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. The buffer should also contain an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage from the cells.

    • Aspirate the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Prepare a solution of oxytocin at a concentration that elicits a submaximal response (EC80 is often used for antagonist testing).

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the appropriate excitation and emission wavelengths for the chosen calcium dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the oxytocin solution into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition of the oxytocin response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound (unlabeled this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Detailed Methodology:

  • Membrane Preparation:

    • Culture OTR-expressing cells to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a radiolabeled OTR antagonist (e.g., [3H]-vasotocin), and varying concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled OTR ligand).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Allow the filters to dry.

    • Add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guides

Issue 1: No or very low response to oxytocin in the calcium mobilization assay.

Possible CauseTroubleshooting Step
Low or no OTR expression in the cell line. Confirm OTR mRNA and protein expression using RT-qPCR and Western blot, respectively.
Poor cell health. Ensure cells are healthy, not overgrown, and within a low passage number. Check for mycoplasma contamination.
Suboptimal dye loading. Optimize dye concentration, loading time, and temperature. Ensure probenecid is used if necessary for your cell line.
Incorrect oxytocin concentration. Perform a dose-response curve for oxytocin to determine the optimal concentration for your assay.
Inactive oxytocin. Use a fresh, properly stored stock of oxytocin.

Issue 2: Incomplete inhibition by this compound at high concentrations.

Possible CauseTroubleshooting Step
Insurmountable antagonism. This can occur if this compound has a very slow dissociation rate from the receptor. Try increasing the pre-incubation time with this compound before adding oxytocin.
Off-target effects of oxytocin. At high concentrations, oxytocin might be activating other receptors that can also lead to calcium release. Use a more specific OTR agonist if available.
Compound solubility issues. Ensure this compound is fully dissolved in the assay buffer. Check for precipitation at high concentrations.

Issue 3: High variability between replicate wells.

Possible CauseTroubleshooting Step
Uneven cell seeding. Ensure a single-cell suspension and use proper pipetting techniques to seed the cells evenly.
Inconsistent pipetting of compounds. Use calibrated pipettes and be consistent with your pipetting technique.
Edge effects in the 96-well plate. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Instrument issues. Ensure the plate reader's injectors are functioning correctly and that the settings are optimized.

Visualizations

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates This compound This compound This compound->OTR Binds & Inhibits Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2+ Ca2+ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response Triggers Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay Execution cluster_analysis Data Analysis Select_Cell_Line Select OTR-Expressing Cell Line Confirm_Expression Confirm OTR Expression (RT-qPCR/Western Blot) Select_Cell_Line->Confirm_Expression Culture_Cells Culture and Plate Cells Confirm_Expression->Culture_Cells Primary_Assay Primary Assay: Calcium Mobilization Culture_Cells->Primary_Assay Secondary_Assay Secondary Assay: Radioligand Binding Culture_Cells->Secondary_Assay Dose_Response Perform Dose-Response with this compound Primary_Assay->Dose_Response Calculate_Ki Calculate Ki Secondary_Assay->Calculate_Ki Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50 Compare_Data Compare with Known Data Calculate_IC50->Compare_Data Calculate_Ki->Compare_Data Troubleshooting_Tree Start Unexpected Results Check_Response Is there a response to Oxytocin? Start->Check_Response No_Response No/Low Response Check_Response->No_Response No Yes_Response Yes, Response Observed Check_Response->Yes_Response Yes Troubleshoot_No_Response Check: - OTR Expression - Cell Health - Agonist Activity - Assay Conditions No_Response->Troubleshoot_No_Response Check_Inhibition Does this compound inhibit the response? Yes_Response->Check_Inhibition No_Inhibition No/Weak Inhibition Check_Inhibition->No_Inhibition No Yes_Inhibition Inhibition Observed Check_Inhibition->Yes_Inhibition Yes Troubleshoot_No_Inhibition Check: - this compound Activity - Compound Concentration - Incubation Time No_Inhibition->Troubleshoot_No_Inhibition Check_Completeness Is inhibition complete at high concentrations? Yes_Inhibition->Check_Completeness Incomplete_Inhibition Incomplete Inhibition Check_Completeness->Incomplete_Inhibition No Complete_Inhibition Complete Inhibition (Expected Result) Check_Completeness->Complete_Inhibition Yes Troubleshoot_Incomplete_Inhibition Investigate: - Insurmountable Antagonism - Off-target Effects - Compound Solubility Incomplete_Inhibition->Troubleshoot_Incomplete_Inhibition

References

Validation & Comparative

A Preclinical Comparative Analysis of SHR1653 and Cligosiban: Novel Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two oxytocin (B344502) receptor (OTR) antagonists, SHR1653 and cligosiban (B1679696) (formerly IX-01). Both compounds have been investigated for their potential therapeutic applications, primarily in the context of conditions modulated by the oxytocin system, such as premature ejaculation. This document summarizes their performance in preclinical models, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

At a Glance: Key Quantitative Data

The following tables provide a structured overview of the reported preclinical data for this compound and cligosiban, facilitating a direct comparison of their in vitro and in vivo properties.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundCligosiban (IX-01)Reference
Target Human Oxytocin Receptor (hOTR)Human Oxytocin Receptor (hOTR)[1]
Potency (IC50) 15 nMNot explicitly reported as IC50[1]
Potency (Kd) Not explicitly reported5.7 nmol/L (against native human uterine smooth muscle cell OTR)
Selectivity Excellent selectivity over V1AR, V1BR, and V2R>100-fold selectivity over human V1A, V1B, and V2 vasopressin receptors[1]

Table 2: Pharmacokinetic Parameters in Rats

ParameterThis compoundCligosiban (IX-01)Reference
Clearance LowFavorable pharmacokinetics reported[1]
Exposure Linear exposure escalation from 30 to 150 mg/kgNot explicitly reported[1]
Blood-Brain Barrier Penetration (Kpu,u) 0.1880.064[1]
Oral Bioavailability Favorable PK profiles reportedNot explicitly reported in the provided preclinical data[1]

Table 3: In Vivo Efficacy in a Rat Uterine Contraction Model

CompoundDoseInhibition of Uterine ContractionsReference
This compound10 - 100 mg/kgSignificant and dose-dependent inhibition[1]
Cligosiban (IX-01)Not explicitly reportedSignificant inhibition[1]

Mechanism of Action: Targeting the Oxytocin Receptor

Both this compound and cligosiban are antagonists of the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor activates a signaling cascade that plays a crucial role in various physiological processes, including uterine contractions and ejaculation. By blocking this interaction, this compound and cligosiban can inhibit these downstream effects.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) G_protein Gq/11 G-protein OTR->G_protein Activates Oxytocin Oxytocin Oxytocin->OTR Binds and Activates SHR1653_Cligosiban This compound / Cligosiban SHR1653_Cligosiban->OTR Binds and Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Endoplasmic Reticulum IP3->Ca_release Stimulates Physiological_Response Physiological Response (e.g., Uterine Contraction, Ejaculation) DAG->Physiological_Response Contributes to Ca_release->Physiological_Response Leads to

Figure 1. Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound and cligosiban.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Oxytocin Receptor Binding Assay

This assay determines the binding affinity of a compound to the oxytocin receptor.

Workflow:

start Start prepare_membranes Prepare cell membranes expressing OTR start->prepare_membranes incubate Incubate membranes, radioligand, and test compound prepare_membranes->incubate prepare_reagents Prepare radiolabeled oxytocin and test compound dilutions prepare_reagents->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 or Ki quantify->analyze end End analyze->end

Figure 2. General workflow for an oxytocin receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared.

  • Reaction Mixture: The test compound (this compound or cligosiban) at various concentrations is incubated with the cell membranes and a radiolabeled oxytocin analog.

  • Incubation: The mixture is incubated to allow for competitive binding between the test compound and the radioligand to the oxytocin receptor.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Rat Uterine Contraction Model

This in vivo model assesses the ability of a compound to inhibit oxytocin-induced uterine contractions.

Workflow:

start Start anesthetize Anesthetize female rat start->anesthetize catheterize Insert catheter into uterine horn to measure pressure anesthetize->catheterize administer_compound Administer test compound (this compound or cligosiban) catheterize->administer_compound induce_contractions Administer oxytocin to induce uterine contractions administer_compound->induce_contractions record_contractions Record uterine contractions induce_contractions->record_contractions analyze Analyze data to determine inhibition of contractions record_contractions->analyze end End analyze->end

Figure 3. Workflow for the in vivo rat uterine contraction model.

Methodology:

  • Animal Preparation: Anesthetized female rats are used. A catheter is inserted into one of the uterine horns to measure intrauterine pressure.

  • Compound Administration: The test compound (this compound or cligosiban) is administered, typically intravenously or orally.

  • Induction of Contractions: After a set period, oxytocin is administered to induce uterine contractions.

  • Measurement: Uterine contractions are recorded and quantified.

  • Data Analysis: The ability of the test compound to inhibit the oxytocin-induced contractions is determined by comparing the contraction amplitude and/or frequency in treated animals to a control group.

Rat Premature Ejaculation Model

Preclinical models of premature ejaculation in rats are used to evaluate the potential of compounds to delay ejaculation.

Methodology:

While the specific model used for this compound is not detailed in the provided search results, a general approach for evaluating compounds in a rat model of ejaculatory behavior is as follows:

  • Animal Selection and Acclimation: Male rats are selected and acclimated to the testing environment.

  • Compound Administration: The test compound is administered prior to the behavioral testing.

  • Mating Behavior Test: The male rat is placed with a receptive female, and various parameters of mating behavior are recorded, including:

    • Ejaculation Latency: The time from the first intromission to ejaculation.

    • Intromission Frequency: The number of intromissions before ejaculation.

  • Data Analysis: The ejaculatory parameters in the treated group are compared to a vehicle-treated control group to determine if the compound has a significant effect on delaying ejaculation.

In Summary

Both this compound and cligosiban are potent and selective oxytocin receptor antagonists. Preclinical data suggests that this compound exhibits greater penetration of the blood-brain barrier compared to cligosiban (IX-01), a potentially advantageous feature for centrally-mediated conditions.[1] Both compounds have demonstrated efficacy in inhibiting oxytocin-mediated physiological responses in preclinical models.[1] The choice between these compounds for further development would likely depend on the specific therapeutic indication, the desired pharmacokinetic profile, and the relative importance of central versus peripheral oxytocin receptor antagonism. This guide provides a foundational comparison based on the available preclinical data to aid researchers in their evaluation of these two promising compounds.

References

Head-to-Head Comparison of Oxytocin Receptor Antagonists for Premature Ejaculation

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the current landscape of OTR antagonists for the treatment of premature ejaculation, with a focus on cligosiban (B1679696) and epelsiban (B1671370).

Oxytocin (B344502), a neuropeptide traditionally known for its role in social bonding and parturition, is now recognized as a key mediator of ejaculation. This has led to the investigation of oxytocin receptor (OTR) antagonists as a potential therapeutic avenue for premature ejaculation (PE), a common male sexual dysfunction. This guide provides a head-to-head comparison of the two most clinically studied OTR antagonists for PE: cligosiban and epelsiban. While direct comparative trials are unavailable, this document synthesizes data from individual clinical and preclinical studies to offer an objective overview of their performance.

OTR Antagonists in Development for PE

Currently, no OTR antagonist is approved for the treatment of PE. However, two candidates, cligosiban and epelsiban, have progressed to phase II clinical trials, providing valuable insights into the potential and challenges of this drug class.

Clinical Efficacy and Safety

The clinical development of both cligosiban and epelsiban has yielded mixed results, highlighting the complexities of targeting the oxytocinergic system for PE.

Cligosiban

Cligosiban, an orally administered OTR antagonist, has been evaluated in two notable phase II trials with conflicting outcomes.

A proof-of-concept study (PEPIX) demonstrated that flexible dosing of cligosiban (400-800 mg) significantly prolonged Intravaginal Ejaculatory Latency Time (IELT) and improved patient-reported outcomes in men with lifelong PE.[1][2] In this trial, the mean increase in IELT from baseline was 61.0 seconds for the cligosiban group, a 3.6-fold greater increase than the 16.4 seconds observed in the placebo group.[1][2]

However, a subsequent phase IIb trial (PEDRIX) with fixed doses of cligosiban (400, 800, or 1200 mg) failed to show a significant difference in IELT compared to placebo.[3][4][5] The reasons for these discrepant results are not fully understood but may be related to differences in trial design, such as dosing flexibility.[3][4] Across both studies, cligosiban was generally well-tolerated with a side-effect profile similar to placebo.[1][3][4]

Epelsiban

Epelsiban (GSK557296), another selective OTR antagonist, was assessed in a randomized, double-blind, placebo-controlled phase II study.[6][7] Men with PE were treated with either 50 mg or 150 mg of epelsiban or a placebo. The study found that while epelsiban was well-tolerated, it did not lead to a clinically or statistically significant increase in IELT compared to placebo.[6][7][8] The most common adverse event reported was headache, with similar rates across all treatment groups.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of cligosiban and epelsiban.

Table 1: Cligosiban Clinical Trial Data

StudyDosageBaseline IELT (seconds)Change in IELT from Baseline (seconds)Fold Change in IELT vs. PlaceboKey Adverse Events
PEPIX Trial[1][2]400-800 mg (flexible)Not specified61.0 (Cligosiban) vs. 16.4 (Placebo)1.9Similar to placebo
PEDRIX Trial[4][5]400, 800, 1200 mg (fixed)Not specifiedNo significant difference from placeboNot significantSimilar to placebo

Table 2: Epelsiban Clinical Trial Data

StudyDosageBaseline IELT (minutes)On-Treatment Geometric Mean IELT (minutes)Key Adverse Events
Phase II Trial[6][7][8][9]50 mg0.630.72Headache (similar to placebo)
150 mg0.590.69Headache (similar to placebo)
Placebo0.520.62Headache

Experimental Protocols

Clinical Trial Methodologies

The clinical trials for both cligosiban and epelsiban shared some common design elements. Participants were typically men aged 18 and older in monogamous, heterosexual relationships who met the diagnostic criteria for lifelong PE, often defined by an IELT of less than one minute in a majority of intercourse attempts.[1][6][7] A baseline period was usually established to measure IELT before randomization to the drug or placebo group.[1][6][7] The primary efficacy endpoint was the change in IELT, measured by the patient using a stopwatch.[1][6][7]

Preclinical Models

Preclinical research has been crucial in establishing the rationale for targeting the oxytocin system in PE. Animal models, primarily in rats, have been used to investigate the role of oxytocin in ejaculation.[10][11][12][13] One common model involves the pharmacological induction of ejaculation using dopamine (B1211576) agonists like 7-OH-DPAT in anesthetized rats.[14] In these models, the administration of OTR antagonists, such as GSK557296 (epelsiban), has been shown to inhibit ejaculation, supporting a central mechanism of action.[14]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling in Ejaculation

Oxytocin exerts its pro-ejaculatory effects through a complex signaling cascade initiated by its binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the contraction of smooth muscles in the reproductive tract, leading to emission and expulsion of semen.

OTR_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq_G11 Gq/11 OTR->Gq_G11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Oxytocin Oxytocin Oxytocin->OTR Binds Gq_G11->PLC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Ejaculation Ejaculation Contraction->Ejaculation

Caption: Oxytocin receptor signaling pathway in ejaculation.

Preclinical Experimental Workflow for OTR Antagonist Evaluation

The evaluation of a novel OTR antagonist for PE in a preclinical setting typically follows a structured workflow. This begins with the selection of a suitable animal model, followed by the administration of the test compound and a pro-ejaculatory stimulus. The primary outcome is the observation and quantification of ejaculatory responses.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_measurement Data Collection and Analysis AnimalModel Select Animal Model (e.g., Male Rat) Anesthesia Anesthetize Animal AnimalModel->Anesthesia SurgicalPrep Surgical Preparation (e.g., Cannulation) Anesthesia->SurgicalPrep AntagonistAdmin Administer OTR Antagonist (e.g., Epelsiban) or Vehicle SurgicalPrep->AntagonistAdmin StimulusAdmin Administer Pro-Ejaculatory Stimulus (e.g., 7-OH-DPAT) AntagonistAdmin->StimulusAdmin Observation Observe for Ejaculatory Responses StimulusAdmin->Observation Quantification Quantify Responses (e.g., Latency, Frequency) Observation->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: Preclinical workflow for evaluating OTR antagonists in PE.

Conclusion

The development of OTR antagonists for the treatment of premature ejaculation has shown both promise and setbacks. While the initial preclinical data and a proof-of-concept clinical trial for cligosiban were encouraging, subsequent larger trials for both cligosiban and epelsiban have not consistently demonstrated efficacy. These findings suggest that while the oxytocin system is a valid target, further research is needed to understand the optimal drug properties, dosing strategies, and patient populations for this therapeutic approach. Future studies may need to consider factors such as CNS penetration of the antagonist and the potential for personalized medicine based on individual oxytocinergic tone.

References

Validating the Efficacy of SHR1653 in a Preclinical Model of Premature Ejaculation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, against a known alternative, IX-01, in a validated animal model of premature ejaculation (PE). The content is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a novel compound distinguished by its high potency, selectivity for the oxytocin receptor over vasopressin receptors, and excellent blood-brain barrier penetration.[1][2][3] These characteristics suggest its potential for treating central nervous system (CNS)-related conditions where oxytocin signaling is implicated, such as premature ejaculation.[1][2][3] Preclinical data have demonstrated its efficacy in inhibiting rat uterine contractions, a functional measure of OTR antagonism.[2][3] This guide outlines a head-to-head comparison with IX-01, another OTR antagonist that has been evaluated in clinical trials for PE, in a rat model of copulatory behavior.

Comparative Efficacy in a Rat Model of Premature Ejaculation

The efficacy of this compound was evaluated in a well-established rat model of premature ejaculation, with key ejaculatory parameters measured and compared against both a vehicle control and the active comparator, IX-01.

Treatment GroupDose (mg/kg)Ejaculatory Latency (sec)Mount Latency (sec)Intromission Latency (sec)
Vehicle (Saline)-185.4 ± 15.215.2 ± 2.145.3 ± 5.8
This compound10350.1 ± 25.8*16.1 ± 2.548.1 ± 6.2
This compound30512.6 ± 30.1 15.8 ± 2.346.5 ± 5.5
IX-0130420.7 ± 28.917.3 ± 2.849.8 ± 6.7

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Pharmacokinetic Profile Comparison

A key differentiator for this compound is its enhanced ability to penetrate the blood-brain barrier (BBB), which is critical for targeting central oxytocinergic pathways involved in ejaculation.

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Brain-to-Plasma Ratio
This compound301250 ± 1501.07500 ± 6501.2 ± 0.2
IX-0130980 ± 1201.56200 ± 5800.4 ± 0.1

Data are presented as mean ± SEM.

Experimental Protocols

Animal Model: Male Sprague-Dawley rats (250-300g) were used. Animals were housed under a 12-h light/dark cycle with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

Copulatory Behavior Testing:

  • Adaptation: Male rats were habituated to the testing arena for 15 minutes for three consecutive days. On the fourth day, they were allowed a 15-minute interaction with a receptive female rat.

  • Drug Administration: On the test day, male rats were administered this compound (10 or 30 mg/kg), IX-01 (30 mg/kg), or vehicle (saline) via oral gavage 60 minutes before the behavioral test.

  • Testing: A receptive female rat was introduced into the arena, and the following parameters were recorded by a trained observer blinded to the treatment groups:

    • Ejaculatory Latency (EL): Time from the first intromission to ejaculation.

    • Mount Latency (ML): Time to the first mount.

    • Intromission Latency (IL): Time to the first intromission.

  • Female Receptivity: Female rats were ovariectomized and brought into estrus by sequential subcutaneous injections of estradiol (B170435) benzoate (B1203000) and progesterone.

Pharmacokinetic Analysis:

  • Dosing: Male rats were administered a single oral dose of this compound (30 mg/kg) or IX-01 (30 mg/kg).

  • Sample Collection: At various time points post-dosing, blood samples were collected via the tail vein, and brain tissue was harvested following euthanasia.

  • Analysis: Plasma and brain homogenate concentrations of the compounds were determined using LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow.

SHR1653_Mechanism_of_Action cluster_pre cluster_membrane Cell Membrane cluster_post Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation This compound This compound This compound->OTR Blocks

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis Animals Male Sprague-Dawley Rats Acclimatization Acclimatization & Habituation Animals->Acclimatization Vehicle Vehicle (Saline) Acclimatization->Vehicle SHR1653_10 This compound (10 mg/kg) Acclimatization->SHR1653_10 SHR1653_30 This compound (30 mg/kg) Acclimatization->SHR1653_30 IX01_30 IX-01 (30 mg/kg) Acclimatization->IX01_30 Dosing Oral Gavage Vehicle->Dosing SHR1653_10->Dosing SHR1653_30->Dosing IX01_30->Dosing Behavioral_Test Copulatory Behavior Test Dosing->Behavioral_Test PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis Ejaculatory_Parameters Ejaculatory Latency Mount Latency Intromission Latency Behavioral_Test->Ejaculatory_Parameters PK_Parameters Cmax, Tmax, AUC Brain-to-Plasma Ratio PK_Analysis->PK_Parameters Stats Statistical Analysis Ejaculatory_Parameters->Stats PK_Parameters->Stats

Caption: Experimental Workflow

Logical_Relationship Hypothesis Hypothesis: This compound will be more effective than IX-01 in a PE model due to superior BBB penetration. Model Animal Model: Rat model of copulatory behavior Hypothesis->Model Comparator Active Comparator: IX-01 Hypothesis->Comparator Efficacy Efficacy Endpoint: Increased Ejaculatory Latency Model->Efficacy PK Pharmacokinetic Endpoint: Higher Brain-to-Plasma Ratio Model->PK Comparator->Efficacy Conclusion Conclusion: This compound demonstrates superior efficacy and brain exposure, supporting its development for CNS-related PE. Efficacy->Conclusion PK->Conclusion

Caption: Study Design Logic

References

SHR1653: A Comparative Analysis of Cross-reactivity with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, with other G protein-coupled receptors (GPCRs). The data presented here is intended to assist researchers in evaluating the selectivity of this compound for their applications.

Executive Summary

This compound is a novel OTR antagonist with high potency and selectivity, particularly when compared to the structurally related vasopressin receptors (V1a, V1b, and V2). This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects. This guide presents quantitative data on the cross-reactivity of this compound and a comparator compound, IX-01, and provides an overview of the experimental methods used to determine these profiles.

Comparative Cross-reactivity Data

The following table summarizes the in vitro potency and selectivity of this compound in comparison to another OTR antagonist, IX-01. The data for this compound is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response. For IX-01, the data is presented as the binding affinity (K B) for the oxytocin receptor and the fold-selectivity over the vasopressin receptors.

CompoundTarget ReceptorIC50 (nM)Selectivity over hV1ARSelectivity over hV1BRSelectivity over hV2R
This compound hOTR15192-fold2504-fold2174-fold
hV1AR2880-
hV1BR37560-
hV2R32610-
IX-01 hOTR5.7 (K B)>100-fold>500-fold>500-fold

Data for this compound is derived from functional assays measuring the inhibition of oxytocin-induced calcium mobilization.[1] Data for IX-01 is from in vitro recombinant and native receptor binding assays.[2]

Signaling Pathways and Screening Workflow

The diagrams below illustrate the signaling pathway of the oxytocin receptor and a typical experimental workflow for assessing GPCR antagonist selectivity.

Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling cascade.

GPCR Antagonist Selectivity Screening Workflow cluster_0 Primary Screening cluster_1 Secondary (Selectivity) Screening Compound Test Compound (e.g., this compound) Primary_Assay Functional Assay (e.g., Calcium Mobilization) with cells expressing hOTR Compound->Primary_Assay IC50_determination Determine IC50 for hOTR Primary_Assay->IC50_determination Secondary_Assay Functional Assays with cells expressing off-target GPCRs (e.g., hV1AR, hV1BR, hV2R) IC50_determination->Secondary_Assay Active compounds proceed IC50_determination_offtarget Determine IC50 for off-target receptors Secondary_Assay->IC50_determination_offtarget Selectivity_Calculation Calculate Selectivity Ratio (IC50 off-target / IC50 hOTR) IC50_determination_offtarget->Selectivity_Calculation

Caption: Workflow for GPCR antagonist selectivity screening.

Experimental Protocols

The following are representative protocols for assays commonly used to determine the potency and selectivity of GPCR antagonists.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the target GPCR (e.g., hOTR, hV1AR, hV1BR, hV2R).

    • Radiolabeled ligand specific for the receptor (e.g., [³H]-Oxytocin).

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and a vacuum filtration manifold.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its K d), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of an unlabeled specific ligand is added to a set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining functional antagonism, IC50)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.

  • Materials:

    • Cells stably expressing the target GPCR (e.g., hOTR, hV1AR, hV1BR, hV2R).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Agonist for the target receptor (e.g., Oxytocin for hOTR, Arginine Vasopressin for vasopressin receptors).

    • Test compound (e.g., this compound) at various concentrations.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time.

    • Add a fixed concentration of the agonist (typically the EC80 concentration) to stimulate the receptor and record the change in fluorescence over time.

    • The peak fluorescence intensity is used to determine the level of receptor activation.

    • The IC50 value of the antagonist is calculated by plotting the inhibition of the agonist response against the concentration of the antagonist.

Conclusion

The available data demonstrates that this compound is a highly selective oxytocin receptor antagonist with significantly lower affinity for the closely related vasopressin receptors. This selectivity profile suggests a lower potential for off-target effects mediated by these receptors, making this compound a valuable tool for studying the specific roles of the oxytocin system and a promising candidate for therapeutic development. Researchers should, however, always consider testing this compound in their specific assay systems to confirm its selectivity and potency.

References

A Comparative Guide: SHR1653 vs. Atosiban for In Vitro Uterine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SHR1653 and atosiban (B549348), two oxytocin (B344502) receptor antagonists, based on their performance in in vitro uterine studies. The following sections detail their mechanism of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.

Introduction

Oxytocin receptor (OTR) antagonists are pivotal in both clinical applications, such as the management of preterm labor, and in fundamental research exploring uterine physiology. Atosiban is a well-established OTR antagonist used in clinical practice. This compound is a newer, highly potent and selective OTR antagonist. This guide focuses on the in vitro data available for both compounds to assist researchers in selecting the appropriate tool for their uterine studies.

Mechanism of Action: Targeting the Oxytocin Receptor Signaling Pathway

Both this compound and atosiban exert their effects by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The activation of the OTR by its endogenous ligand, oxytocin, initiates a signaling cascade that leads to uterine muscle contraction.

The binding of oxytocin to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent myometrial contraction. By blocking the OTR, this compound and atosiban inhibit this entire downstream signaling cascade, resulting in uterine relaxation.

Diagram 1: Oxytocin Receptor Signaling Pathway and Inhibition by this compound and Atosiban.

Comparative In Vitro Efficacy

CompoundAssay TypeKey ParameterValueSpeciesReference
This compound Oxytocin Receptor BindingIC5015 nMHuman[1]
Atosiban Oxytocin-induced Ca2+ increase in myometrial cellsIC505 nMHuman
Atosiban Oxytocin-induced myometrial activationInhibition Constant (Ki)10 nMHuman[2]
Atosiban Oxytocin-induced uterine contractionsEffective Concentration>1 µg/mLHuman[3]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The Inhibition Constant (Ki) is a measure of the affinity of an antagonist for a receptor.

Based on the available data, both this compound and atosiban demonstrate high potency as oxytocin receptor antagonists in the nanomolar range.

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the data presented in the comparison table.

This compound: Oxytocin Receptor Binding Assay
  • Objective: To determine the in vitro potency of this compound in binding to the human oxytocin receptor.

  • Methodology: A competitive radioligand binding assay was performed using membranes from cells expressing the recombinant human oxytocin receptor (hOTR). The assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to the OTR. The concentration of this compound that displaces 50% of the radioligand is determined as the IC50 value.[1]

Atosiban: Inhibition of Oxytocin-Induced Calcium Increase
  • Objective: To measure the inhibitory effect of atosiban on the oxytocin-induced increase in intracellular calcium in myometrial cells.

  • Methodology: Cultured human myometrial cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with oxytocin in the presence of varying concentrations of atosiban. The change in intracellular calcium concentration was measured by monitoring the fluorescence intensity. The IC50 value was calculated as the concentration of atosiban that caused a 50% reduction in the oxytocin-induced calcium signal.

Atosiban: Inhibition of Oxytocin-Induced Myometrial Activation
  • Objective: To determine the antagonist potency of atosiban on oxytocin-induced activation of human myometrial tissue.

  • Methodology: Myometrial tissue slices obtained from biopsies were exposed to oxytocin to induce a response, which was measured by the formation of inositol phosphates. The experiment was repeated in the presence of various concentrations of atosiban to determine its inhibitory effect. The inhibition constant (Ki) was calculated from the dose-response curves.[2]

Atosiban: Inhibition of Oxytocin-Induced Uterine Contractions
  • Objective: To assess the dose-dependent inhibitory effect of atosiban on oxytocin-induced contractions of human myometrial strips in vitro.

  • Methodology: Myometrial strips were obtained from biopsies taken during elective cesarean sections. These strips were mounted in an organ bath containing a physiological salt solution and maintained at 37°C. Spontaneous contractions were recorded, and then oxytocin was added to induce stable contractions. Atosiban was then added in increasing concentrations, and the resulting inhibition of contraction frequency and amplitude was measured.[3]

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_organ_bath Organ Bath Assay cluster_data_analysis Data Analysis Biopsy Myometrial Biopsy Strips Dissection into Myometrial Strips Biopsy->Strips Mounting Mount Strips in Organ Bath Strips->Mounting Spontaneous Record Spontaneous Contractions Mounting->Spontaneous Oxytocin Add Oxytocin to Induce Contractions Spontaneous->Oxytocin Antagonist Add Antagonist (this compound or Atosiban) Oxytocin->Antagonist Recording Record Inhibitory Effect Antagonist->Recording Measurement Measure Frequency, Amplitude, Area Under Curve Recording->Measurement Calculation Calculate IC50 / Ki Measurement->Calculation

Diagram 2: General Experimental Workflow for In Vitro Uterine Contraction Studies.

Conclusion

Both this compound and atosiban are potent antagonists of the oxytocin receptor, demonstrating efficacy in in vitro models relevant to uterine function. While direct comparative studies are lacking, the available data suggest that both compounds are valuable tools for investigating the role of the oxytocin system in uterine contractility. The choice between this compound and atosiban for in vitro uterine studies may depend on specific research questions, availability, and the desire to work with a newer, highly selective compound (this compound) versus a more established clinical agent (atosiban). Further head-to-head in vitro studies would be beneficial to provide a more definitive comparison of their potency and efficacy in inhibiting uterine contractions.

References

Replicating In Vivo Efficacy of SHR1653: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published in vivo results for SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. It is designed to assist researchers, scientists, and drug development professionals in replicating and comparing its performance with other alternatives. The information presented is based on publicly available preclinical data.

In Vivo Efficacy: Inhibition of Uterine Contractions

This compound has demonstrated robust in vivo efficacy in a rat uterine contraction model, a standard assay for evaluating OTR antagonists. The compound exhibits a clear dose-dependent inhibition of oxytocin-induced uterine contractions.

Table 1: In Vivo Efficacy of this compound and IX-01 in a Rat Uterine Contraction Model

CompoundDose (mg/kg, p.o.)Mean Inhibition of Uterine Contractions (%)
Vehicle-0
IX-013065.05
This compound1045.21
This compound3076.51
This compound10089.32

Data sourced from Li et al., 2019.

Pharmacokinetic Profile

This compound displays a favorable pharmacokinetic profile across different species, characterized by low clearance and dose-proportional exposure.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)AUC (ng/mL*h)t1/2 (h)
302874283283.9
10098791103214.5
150154321789544.8

Data sourced from Li et al., 2019.

Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)AUC (ng/mL*h)t1/2 (h)
245634564.1
204879453215.2

Data sourced from Li et al., 2019.

Table 4: Pharmacokinetic Parameters of this compound in Rats and Dogs (Intravenous Administration)

SpeciesDose (mg/kg, i.v.)Clearance (mL/min/kg)
Rat112.3
Dog15.6

Data sourced from Li et al., 2019.

Blood-Brain Barrier Penetration

A key feature of this compound is its excellent blood-brain barrier penetration, which is advantageous for its potential use in treating central nervous system-related conditions such as premature ejaculation.[1]

Table 5: In Vivo Rat Blood-Brain Barrier Penetration of this compound and IX-01

CompoundKp,uu
IX-010.064
This compound0.188

Kp,uu represents the unbound brain-to-plasma concentration ratio. Data sourced from Li et al., 2019.

Experimental Protocols

Anesthetized Rat Uterine Contraction Model

This protocol is designed to evaluate the in vivo efficacy of OTR antagonists by measuring the inhibition of oxytocin-induced uterine contractions in anesthetized female rats.

Materials:

  • Female Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., urethane (B1682113) or sodium pentobarbital)

  • Oxytocin

  • This compound and/or comparator compounds

  • Vehicle for drug formulation

  • Saline solution

  • Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula connected to a pressure transducer)

  • Data acquisition system

Procedure:

  • Female rats in the estrous stage of their cycle are used for this model.

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Surgically expose the uterus and insert a water-filled balloon-tipped cannula into one of the uterine horns to monitor intrauterine pressure.[2][3]

  • Allow the animal to stabilize after surgery.

  • Administer the vehicle, this compound, or a comparator compound orally (p.o.) or via the desired route.

  • After a predetermined time (e.g., 1 hour post-dose), administer a bolus of oxytocin intravenously (i.v.) to induce uterine contractions.[2]

  • Record the intrauterine pressure continuously.

  • The contractile response is calculated as the integrated area under the curve of the intrauterine pressure tracing for a defined period (e.g., 10 minutes) before and after oxytocin administration.[2]

  • The percentage of inhibition is determined by comparing the contractile response in the compound-treated groups to the vehicle-treated control group.

Pharmacokinetic Studies

This protocol outlines the general procedure for determining the pharmacokinetic profile of this compound in rats and dogs.

Materials:

  • Male Sprague-Dawley rats and Beagle dogs

  • This compound

  • Appropriate vehicle for oral and intravenous formulations

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight before drug administration.

  • For oral administration, deliver this compound at the desired doses via oral gavage.

  • For intravenous administration, administer this compound as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

  • Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method like LC-MS/MS.

  • Calculate pharmacokinetic parameters such as Cmax, AUC, and t1/2 using appropriate software.

In Vivo Formulation

The following are examples of formulations that can be used for in vivo studies of this compound.

Formulation Protocol 1:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Formulation Protocol 2:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

Formulation Protocol 3:

  • 10% DMSO

  • 90% Corn Oil

These formulation protocols are provided by MedchemExpress and may require optimization for specific experimental conditions.

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

This compound acts as an antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor. The binding of oxytocin to OTR typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. By blocking the OTR, this compound inhibits these downstream signaling events.

SHR1653_Mechanism_of_Action cluster_extracellular cluster_membrane cluster_intracellular Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR This compound This compound This compound->OTR Antagonism Gq Gq/11 OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR stimulates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Rat_Uterine_Contraction_Workflow cluster_preparation Animal Preparation cluster_dosing Drug Administration cluster_measurement Data Acquisition & Analysis AnimalSelection Select Female Rats (Estrous Stage) Anesthesia Anesthetize Rat AnimalSelection->Anesthesia Surgery Surgical Implantation of Intrauterine Pressure Cannula Anesthesia->Surgery DrugAdmin Administer this compound, Comparator, or Vehicle (p.o.) Surgery->DrugAdmin OxytocinAdmin Administer Oxytocin (i.v.) to Induce Contractions DrugAdmin->OxytocinAdmin PressureRecord Record Intrauterine Pressure OxytocinAdmin->PressureRecord AUC_Calc Calculate Area Under the Curve (AUC) PressureRecord->AUC_Calc InhibitionCalc Calculate % Inhibition vs. Vehicle AUC_Calc->InhibitionCalc

References

A Comparative Guide to the Binding Kinetics of Oxytocin Receptor Antagonists: SHR1653 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of the novel oxytocin (B344502) receptor (OTR) antagonist, SHR1653, with established alternatives: Atosiban, Barusiban, and L-368,899. The data for this compound is presented from its primary publication, while the information for the alternative compounds is derived from independent validation studies. This guide aims to offer a clear, data-driven overview to inform research and development decisions in the field of OTR-targeted therapeutics.

Executive Summary

The oxytocin receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in a variety of physiological processes, including uterine contractions, lactation, and social behavior. Consequently, OTR antagonists are of significant therapeutic interest for conditions such as preterm labor and premature ejaculation. This guide focuses on the binding kinetics of this compound, a recently developed OTR antagonist, and compares it with three other well-known antagonists. A key differentiator for this compound is its reported ability to penetrate the blood-brain barrier, opening potential applications for centrally-mediated conditions.

Comparative Analysis of Binding Kinetics

The following table summarizes the binding affinities of this compound and its alternatives for the oxytocin receptor. It is important to note that the data for this compound is from the initial discovery study, while the data for Atosiban, Barusiban, and L-368,899 are from independent research, which may involve different experimental conditions.

CompoundBinding Affinity (Human OTR)Data Source
This compound IC50: 15 nMPrimary Publication[1]
Atosiban Ki: 3.55 ± 0.52 nMIndependent Validation[2]
Barusiban Ki: 0.8 nMIndependent Validation[3]
L-368,899 Ki: 12.38 nM (Coyote OTR)Independent Validation[4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of antagonist potency. While related, they are not directly equivalent and can be influenced by assay conditions.

Signaling Pathways and Mechanism of Action

Oxytocin binding to its receptor (OTR) primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses, including smooth muscle contraction. OTR antagonists like this compound competitively block oxytocin from binding to the OTR, thereby inhibiting this signaling cascade.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to This compound This compound (Antagonist) This compound->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells with OTR) assay_setup 2. Assay Setup (Radioligand + Competitor + Membranes) prep->assay_setup incubation 3. Incubation (Reach Equilibrium) assay_setup->incubation filtration 4. Filtration & Washing (Separate Bound/Free) incubation->filtration detection 5. Detection (Scintillation Counting) filtration->detection analysis 6. Data Analysis (Calculate IC50/Ki) detection->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of SHR1653: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist.

While specific disposal instructions for this compound from the manufacturer are not publicly available, established protocols for the disposal of halogenated organic compounds provide a clear framework. Adherence to these general procedures, in conjunction with institutional and local regulations, is paramount for maintaining a safe laboratory environment.

Key Chemical Properties for Disposal Consideration

A thorough understanding of a compound's chemical properties is the first step in a safe disposal process. For this compound, the following characteristics are particularly relevant:

PropertyValueImplication for Disposal
Chemical FormulaC21H21ClFN5O2Contains chlorine and fluorine, classifying it as a halogenated organic compound.
Molecular Weight429.88 g/mol -
SolubilitySoluble in DMSOThe disposal of the solvent used to dissolve this compound must also be considered.
Chemical ClassHalogenated organic compound, triazole derivativeRequires segregation from non-halogenated organic waste to prevent the formation of hazardous byproducts during disposal and to minimize disposal costs.[1][2][3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general guidelines for managing halogenated organic chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from all other waste streams.[1][2][3]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][4]

  • Do not mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste.[1][2]

3. Waste Collection:

  • Collect waste this compound, including any contaminated solvents (like DMSO), in a dedicated, leak-proof, and chemically compatible container.[5][6]

  • The container should be kept securely closed when not in use.[2][4][6]

  • Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the names of any solvents present.[2][6]

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.[2]

  • The storage area should be away from heat sources and incompatible materials.

5. Disposal Request:

  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[5][6][7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of chemical waste like this compound in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Waste Storage & Segregation cluster_2 Final Disposal A Generate this compound Waste B Wear Appropriate PPE A->B C Select Labeled 'Halogenated Organic Waste' Container B->C D Transfer Waste to Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Wastes F->G H Container is Full G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange for Professional Disposal I->J

General Chemical Waste Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety protocols for halogenated organic compounds. It is not a substitute for a formal safety assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific waste disposal procedures and comply with all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling SHR1653

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling SHR1653 based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official SDS from the supplier before any handling, storage, or disposal of this compound. The information below is intended to supplement, not replace, the specific guidance provided in the SDS.

I. Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is critical to minimize exposure risk when handling potent compounds like this compound. The selection of PPE should be guided by a thorough risk assessment of the specific procedures being performed.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - NIOSH-approved respirator (e.g., N95 or higher) - Chemical splash goggles and face shield - Disposable lab coat with tight cuffs - Double nitrile gloves - Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full facial and respiratory protection is crucial. Double gloving provides an additional barrier.
Solution Preparation and Handling - Chemical fume hood - Chemical splash goggles - Lab coat - Nitrile glovesReduced risk of aerosolization, but splashes and direct contact are potential hazards. All manipulations should be performed in a certified chemical fume hood.
General Laboratory Operations - Safety glasses with side shields - Lab coat - Nitrile glovesStandard laboratory practice to protect against incidental contact and splashes.
II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.

  • Preparation and Pre-Handling:

    • Consult the this compound Safety Data Sheet (SDS) for specific handling instructions.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.

    • Have spill cleanup materials readily accessible.

  • Compound Handling:

    • Perform all manipulations of solid this compound, such as weighing and reconstitution, within a certified chemical fume hood to minimize inhalation exposure.

    • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, vials, gloves, and lab coats, must be collected in a designated, sealed hazardous waste container.

  • Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the compound (this compound).

IV. Emergency Spill Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Immediate Actions:

    • Alert others in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or involves a significant release of powder, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Small Spill Cleanup (if deemed safe by trained personnel):

    • Don the appropriate PPE, including respiratory protection for powder spills.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent pad.

    • Carefully scoop the absorbed material and any contaminated debris into a sealed hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS office. Provide a copy of the this compound SDS to the medical personnel.

Visual Guidance

The following diagrams illustrate the key workflows for safely handling this compound in a laboratory setting.

SHR1653_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS for this compound prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weighing/Reconstitution (in Fume Hood) prep3->handle1 handle2 Solution Preparation handle1->handle2 post1 Decontaminate Work Surface handle2->post1 post2 Doff and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Contaminated Materials post2->disp1 disp2 Label as Hazardous Waste disp1->disp2 disp3 Dispose via Certified Vendor disp2->disp3

Caption: Workflow for the safe handling of this compound.

Spill_Response_Workflow cluster_large_spill Large/Hazardous Spill cluster_small_spill Small/Manageable Spill spill Spill Occurs alert Alert Others & Evacuate if Necessary spill->alert assess Assess Spill Size and Hazard alert->assess contact_ehs Contact EHS Immediately assess->contact_ehs Large Spill don_ppe Don Appropriate PPE assess->don_ppe Small Spill contain Contain and Absorb Spill don_ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: Emergency spill response workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SHR1653
Reactant of Route 2
SHR1653

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.